Fusapyrone
Description
Neofusapyrone is a natural product found in Fusarium, Acremonium, and Fusarium incarnatum with data available.
Properties
IUPAC Name |
3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O9/c1-7-8-9-10-11-21(2)14-23(4)16-24(19-35)15-22(3)12-13-28(39)34(5,6)29-18-26(37)30(33(41)43-29)32-31(40)27(38)17-25(20-36)42-32/h12-13,15-16,18,21,24-25,27-28,31-32,35-40H,7-11,14,17,19-20H2,1-6H3/b13-12+,22-15+,23-16-/t21?,24?,25-,27-,28?,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEECQDWUNPZALD-ZBNIOBMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)C/C(=C\C(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Elucidating the Role of the Polyketide Synthase FmPKS40 in the Biosynthesis of the Antifungal Agent Fusapyrone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The fungal secondary metabolite fusapyrone, a γ-pyrone polyketide produced by the phytopathogen Fusarium mangiferae, exhibits significant antifungal properties, marking it as a compound of interest for agrochemical and pharmaceutical development.[1][2] Its complex, highly functionalized structure originates from a sophisticated biosynthetic pathway orchestrated by a dedicated gene cluster. Central to this pathway is FmPKS40, an iterative Type I polyketide synthase (PKS). This technical guide provides a comprehensive overview of the methodologies and scientific rationale required to characterize the function of FmPKS40. We will detail the genetic, biochemical, and analytical strategies employed to definitively link this enzyme to fusapyrone production, offering field-proven protocols and insights for researchers aiming to explore and engineer fungal natural product biosynthesis.
Introduction: The Convergence of Plant Pathology and Natural Product Discovery
Fusarium mangiferae is a notable plant pathogen, recognized as a primary causative agent of mango malformation disease (MMD), which curtails fruit yield by inducing abnormalities in vegetative and floral tissues.[3][4][5] Like many pathogenic fungi, F. mangiferae produces a diverse arsenal of secondary metabolites, which are thought to contribute to its ecological fitness and virulence.[6] Among these are the fusapyrones, including fusapyrone and its analogue, deoxyfusapyrone.
Originally isolated from Fusarium semitectum, these compounds have demonstrated considerable antifungal activity against a range of plant pathogenic and mycotoxigenic fungi, such as Alternaria alternata, Aspergillus flavus, and Botrytis cinerea.[2] This bioactivity, coupled with low zootoxicity, positions fusapyrone as a promising candidate for biotechnological applications.[2] The chemical structure of fusapyrone, a hexa-methylated undecaketide with a distinctive γ-pyrone ring system, strongly suggests a polyketide origin.[6] This guide focuses on the key enzyme responsible for assembling this polyketide backbone, FmPKS40, and the experimental workflows required to validate its function.
The Fusapyrone Biosynthetic Machinery
The genetic blueprint for fusapyrone biosynthesis is encoded within a contiguous set of genes known as a Biosynthetic Gene Cluster (BGC). Co-expression studies in F. mangiferae have identified a seven-gene cluster, designated FmFPY, that is transcriptionally active under fusapyrone-inducing conditions.[6]
The Central Role of the FmPKS40 Polyketide Synthase
Fungal Type I PKSs are large, multi-domain enzymes that iteratively condense acetyl-CoA and malonyl-CoA units to construct a polyketide chain. The domain architecture of the PKS dictates the structure of the final product. FmPKS40 is the core synthase of the FmFPY cluster, responsible for assembling the undecaketide backbone of fusapyrone.[6]
The FmFPY Gene Cluster and Putative Tailoring Enzymes
Beyond the PKS, the BGC contains genes encoding "tailoring" enzymes that modify the polyketide backbone to yield the final fusapyrone structure. The identified FmFPY cluster (FMAN_00002 through FMAN_00008) includes genes with predicted functions essential for the complete biosynthesis.[6]
| Gene ID (FmFPY) | Putative Function | Predicted Role in Fusapyrone Biosynthesis |
| FmFPY1 (FMAN_00008) | FmPKS40 (Polyketide Synthase) | Catalyzes the formation of the C22 undecaketide backbone. |
| FmFPY2 (FMAN_00007) | UDP-glycosyltransferase | Attachment of the deoxy-xylo-hexopyranosyl moiety. |
| FmFPY3 (FMAN_00006) | FAD-dependent monooxygenase | Oxidative modifications (e.g., hydroxylations) of the polyketide chain. |
| FmFPY4 (FMAN_00005) | Short-chain dehydrogenase/reductase | Reduction steps during polyketide chain assembly. |
| FmFPY5 (FMAN_00004) | MFS transporter | Export of fusapyrone or intermediates out of the cell. |
| FmFPY6 (FMAN_00003) | Acyl-CoA synthetase | Activation of fatty acids or intermediates. |
| FmFPY7 (FMAN_00002) | Cytochrome P450 hydroxylase | Site-specific hydroxylation of the polyketide backbone or sugar moiety. |
Proposed Biosynthetic Pathway
The biosynthesis is initiated by FmPKS40, which iteratively condenses one acetyl-CoA starter unit with ten malonyl-CoA extender units. The resulting undecaketide is then sequentially modified by the tailoring enzymes within the cluster, including hydroxylation, glycosylation, and cyclization to form the γ-pyrone ring, before being exported from the cell.
Experimental Validation: A Step-by-Step Guide
To empirically validate the role of FmPKS40, a multi-faceted approach combining genetics, analytical chemistry, and bioinformatics is required. The core principle is to demonstrate that the absence of the FmPKS40 gene directly results in the abolition of fusapyrone production.
Workflow for Functional Characterization
The logical flow of experimentation involves generating a targeted gene knockout, cultivating the mutant and wild-type strains under producing conditions, extracting metabolites, and analyzing the chemical profiles to detect the presence or absence of fusapyrone.
Protocol 1: Gene Knockout of FmPKS40 via Agrobacterium tumefaciens-Mediated Transformation (ATMT)
ATMT is a robust and widely adopted method for genetic manipulation of filamentous fungi, including Fusarium species.[7][8] It leverages the natural ability of A. tumefaciens to transfer a segment of its DNA (T-DNA) into a host genome.
Causality: The goal is to replace the native FmPKS40 gene with a selectable marker, such as the hygromycin B resistance gene (hph). This creates a null mutant that can be definitively tested for its ability to produce fusapyrone.
Step-by-Step Methodology:
-
Construct the Knockout Vector:
-
Using PCR, amplify ~1 kb fragments corresponding to the 5' and 3' flanking regions of the FmPKS40 open reading frame from F. mangiferae genomic DNA.
-
Amplify the hygromycin B phosphotransferase (hph) cassette from a suitable template plasmid (e.g., pCSN44).
-
Using Gibson assembly or restriction-ligation, clone the 5' flank, the hph cassette, and the 3' flank sequentially into a binary vector suitable for Agrobacterium (e.g., pCAMBIA series). The final construct should have the arrangement: 5'-Flank - hph - 3'-Flank.
-
Transform the final binary vector into a competent A. tumefaciens strain (e.g., AGL-1).
-
-
Prepare Fungal and Bacterial Cultures:
-
Grow F. mangiferae on V8 juice agar for 5-7 days to induce sporulation.[9] Harvest conidia by flooding the plate with sterile water and filtering through miracloth. Adjust the spore suspension to 1 x 10⁷ conidia/mL.
-
Grow the engineered A. tumefaciens strain in LB medium with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8. Pellet the cells, wash, and resuspend in induction medium (e.g., IMAS) containing 200 µM acetosyringone. Incubate for 6 hours at 28°C.
-
-
Co-cultivation:
-
Mix 100 µL of the fungal spore suspension with 100 µL of the induced A. tumefaciens culture on a nitrocellulose membrane placed on a plate of induction medium.
-
Incubate at 25°C for 48-72 hours in the dark.
-
-
Selection and Purification of Transformants:
-
Transfer the membrane to a plate of Potato Dextrose Agar (PDA) supplemented with 100 µg/mL hygromycin B (to select for fungal transformants) and 200 µM cefotaxime (to inhibit Agrobacterium growth).
-
Incubate for 5-10 days until resistant colonies appear.
-
Isolate individual resistant colonies to fresh selective plates. Perform single-spore isolation to ensure homokaryotic transformants.[9]
-
-
Verification of Gene Replacement:
-
PCR Screening: Use primers that bind outside the original flanking regions and within the hph cassette to confirm homologous recombination. A wild-type strain should yield no product, while a successful knockout will yield a product of a predictable size.
-
Southern Blot (Self-Validating): This is the definitive confirmation. Digest genomic DNA from wild-type and putative mutants with a restriction enzyme. Probe with a radiolabeled DNA fragment corresponding to the FmPKS40 gene or its flank. A successful single-copy replacement will show a distinct band shift compared to the wild-type.
-
Protocol 2: Cultivation and Metabolite Analysis
Causality: To compare the metabolic profiles of the wild-type and the ΔfmPKS40 mutant, both must be grown under conditions known to induce fusapyrone biosynthesis. The subsequent chemical analysis must be sensitive and specific enough to detect fusapyrone.
Step-by-Step Methodology:
-
Fungal Cultivation:
-
Prepare a liquid pre-culture by inoculating wild-type and verified ΔfmPKS40 strains into 100 mL of Darken medium and incubating for 3 days at 30°C, 180 rpm.[9]
-
Prepare the fusapyrone-inducing medium: ICI medium supplemented with 6 mM NaNO₃ as the sole nitrogen source. High nitrogen concentrations (e.g., 60 mM glutamine or 120 mM NaNO₃) are known to repress production.[6]
-
Inoculate 50 mL of the inducing medium with 0.5 mL of the pre-culture.
-
Incubate for 7 days at 30°C, 180 rpm in the dark.[9]
-
-
Metabolite Extraction:
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a known volume of methanol for HPLC-HRMS analysis.
-
-
HPLC-HRMS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reverse-phase column (e.g., 100 x 2.0 mm, 3 µm particle size).[10]
-
Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid.[9]
-
Gradient: Start at 30% B, increase to 95% B over 8.5 minutes, hold for 2 minutes, then re-equilibrate. Flow rate: 0.35 mL/min.[9]
-
MS Detection: Operate in positive electrospray ionization (ESI+) mode. Monitor for the exact mass of fusapyrone ([M+H]⁺) and deoxyfusapyrone ([M+H]⁺).
-
Analysis: Compare the chromatograms of the wild-type and ΔfmPKS40 extracts. The absence of peaks corresponding to the exact mass and retention time of fusapyrone and deoxyfusapyrone in the mutant extract, while present in the wild-type, provides conclusive evidence of FmPKS40's essential role.[6]
-
Data Presentation and Interpretation
Metabolite Production Analysis
The results from the HPLC-HRMS analysis should be tabulated to clearly show the impact of the FmPKS40 deletion.
| Strain | Compound | Retention Time (min) | Detected Ion ([M+H]⁺) | Peak Area (Arbitrary Units) |
| F. mangiferae WT | Fusapyrone | ~7.5 | m/z 619.4260 | 1.5 x 10⁷ |
| F. mangiferae WT | Deoxyfusapyrone | ~8.1 | m/z 603.4311 | 4.2 x 10⁶ |
| F. mangiferae ΔfmPKS40 | Fusapyrone | - | Not Detected | 0 |
| F. mangiferae ΔfmPKS40 | Deoxyfusapyrone | - | Not Detected | 0 |
Note: Exact masses and retention times are illustrative and should be determined empirically.
Biological Activity of Fusapyrones
The significance of this biosynthetic pathway is underscored by the biological activity of its products. Minimum Inhibitory Concentration (MIC) data highlights its potential as an antifungal agent.
| Test Organism | Fusapyrone MIC (µg/mL) | Deoxyfusapyrone MIC (µg/mL) | Reference Antifungal (Nystatin) MIC (µg/mL) |
| Botrytis cinerea | 0.78 - 6.25 | >6.25 | 1.56 |
| Aspergillus parasiticus | 0.78 - 6.25 | >6.25 | 3.12 |
| Penicillium verrucosum | 1.56 | 6.25 | 3.12 |
| Alternaria alternata | 3.12 | >15 | 1.56 |
| Fusarium graminearum | >15 | >15 | 6.25 |
| Candida albicans | >15 | >15 | 1.56 |
Data synthesized from published studies.[2]
Conclusion and Future Directions
The experimental framework detailed in this guide provides a self-validating system to unequivocally demonstrate the function of the polyketide synthase FmPKS40 as the foundational enzyme in fusapyrone biosynthesis. The targeted deletion of FmPKS40 leads to the complete abrogation of fusapyrone and deoxyfusapyrone production, a result that is both necessary and sufficient to establish its role.
For drug development professionals, this knowledge opens several avenues. The heterologous expression of the entire FmFPY cluster in a chassis organism like Aspergillus oryzae could enable scalable production and bypass the complexities of cultivating a phytopathogen.[11][12] Furthermore, understanding the function of the tailoring enzymes provides a roadmap for combinatorial biosynthesis, allowing for the generation of novel fusapyrone analogues with potentially enhanced potency, stability, or spectrum of activity through targeted gene modification. The elucidation of this pathway is a critical step in harnessing the chemical potential of fungal secondary metabolism for human benefit.
References
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Chen, Y., et al. (2017). Agrobacterium tumefaciens-Mediated Transformation Method for Fusarium oxysporum. Bio-protocol, 7(22), e2623. [Link]
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Altomare, C., et al. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum. Journal of Natural Products, 63(8), 1133-1137. [Link]
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Britz, H., Wingfield, M. J., & Marasas, W. F. O. (2002). Fusarium mangiferae. Wikipedia. [Link]
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Mullins, E. D., et al. (2001). Agrobacterium-Mediated Transformation of Fusarium oxysporum: An Efficient Tool for Insertional Mutagenesis and Gene Transfer. Phytopathology, 91(2), 173-180. [Link]
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Covert, S. F., et al. (2001). Agrobacterium tumefaciens-mediated transformation of Fusarium circinatum. Mycological Research, 105(3), 259-264. [Link]
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Freeman, S., et al. (2015). MANGO MALFORMATION DISEASE: ETIOLOGY, EPIDEMIOLOGY AND MANAGEMENT. Acta Horticulturae, (1075), 185-192. [Link]
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Van der Merwe, G. (2009). Agrobacterium tumefaciens-mediated transformation of Fusarium oxysporum f. sp. cubense for pathogenicity gene analysis. UPSpace Repository. [Link]
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Queensland Government. (2021). Mango malformation disease. Business Queensland. [Link]
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Freeman, S., et al. (2015). MANGO MALFORMATION DISEASE: ETIOLOGY, EPIDEMIOLOGY AND MANAGEMENT. Acta Horticulturae. [Link]
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Oakley, B. R., et al. (2018). Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host. Methods in Molecular Biology, 1671, 277-293. [Link]
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IPPC. (2022). Fusarium mangiferae (mango malformation disease) in the Northern Territory. International Plant Protection Convention. [Link]
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Oikawa, H., et al. (2022). Heterologous expression of a polyketide synthase ACRTS2 in Aspergillus oryzae produces host-selective ACR toxins: coproduction of minor metabolites. Bioscience, Biotechnology, and Biochemistry, 86(3), 287-293. [Link]
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Altomare, C., et al. (1999). High performance liquid chromatography for the analysis of fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum. Natural Toxins, 7(4), 133-137. [Link]
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Harvey, C. J. B., et al. (2021). Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase. Journal of Fungi, 7(12), 1079. [Link]
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Xu, W., et al. (2010). Analysis of Intact and Dissected Fungal Polyketide Synthase-Nonribosomal Peptide Synthetase in vitro and in Saccharomyces cerevisiae. Journal of the American Chemical Society, 132(44), 15771-15780. [Link]
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Harvey, C. J. B., et al. (2021). Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase. Leibniz University Hannover Repository. [Link]
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Atanasoff-Kardjalieff, A. K., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers in Fungal Biology, 2, 671796. [Link]
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Atanasoff-Kardjalieff, A. K., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. PMC - NIH. [Link]
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Altomare, C., et al. (1999). High performance liquid chromatography for the analysis of fusapyrone and deoxyfusapyrone, two antifungal α-pyrones from Fusarium semitectum. ResearchGate. [Link]
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Oikawa, H., et al. (2021). Heterologous expression of a polyketide synthase ACRTS2 in Aspergillus oryzae produces host selective ACR-toxins: Co-production of minor metabolites. ResearchGate. [Link]
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Altomare, C., et al. (2000). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. PubMed. [Link]
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Malysheva, S. V., et al. (2019). Development and Comparison of Two Multiresidue Methods for the Determination of 17 Aspergillus and Fusarium Mycotoxins in Cereals Using HPLC-ESI-TQ-MS/MS. Frontiers in Microbiology, 10, 396. [Link]
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Fusapyrone's Enigmatic Antifungal Action: A Proposed Mechanism and Blueprint for Elucidation
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fusapyrone, a polyketide-derived secondary metabolite from Fusarium species, presents a compelling case for antifungal drug development. It exhibits potent and selective activity against a range of economically and clinically relevant filamentous fungi while demonstrating notably low toxicity to animal cells.[1][2] Despite its promise, the precise molecular mechanism underpinning its antifungal efficacy remains a critical knowledge gap.[3] This guide synthesizes the current understanding of fusapyrone's biological activity and, in the absence of a confirmed mechanism, puts forth a primary hypothesis: Fusapyrone disrupts fungal bioenergetics by directly inhibiting the mitochondrial F1Fo-ATP synthase. Drawing parallels from other Fusarium metabolites known to target mitochondrial respiration[4], we provide a comprehensive, step-by-step experimental blueprint designed to rigorously test this hypothesis and definitively elucidate its mode of action.
Part 1: The Known Landscape - Characterization of Fusapyrone's Antifungal Profile
Fusapyrone and its naturally occurring analog, deoxyfusapyrone, are α-pyrone compounds first isolated from Fusarium semitectum.[1][5][6] Their unique structure consists of a 3-substituted-4-hydroxy-6-alkyl-2-pyrone core, featuring a highly functionalized aliphatic chain and a C-glycosyl moiety.[2]
Spectrum of Antifungal Activity
Fusapyrone's activity is potent but selective. It demonstrates significant inhibitory effects against numerous plant pathogenic and mycotoxigenic filamentous fungi, including key species of Aspergillus, Botrytis, and Penicillium.[1][2][7] Notably, it is inactive against yeasts and Gram-positive bacteria, suggesting a mechanism of action that is specific to the physiology of filamentous fungi.[2][7] Fusapyrone (1) has been consistently shown to be more active than its analog, deoxyfusapyrone (2).[7]
Quantitative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for fusapyrone and deoxyfusapyrone against various filamentous fungi, providing a clear quantitative measure of their potent activity.
| Fungal Species | Fusapyrone (1) MIC (µg/mL) | Deoxyfusapyrone (2) MIC (µg/mL) | Reference |
| Botrytis cinerea | 0.78 - 1.56 | 3.12 - 6.25 | [1] |
| Aspergillus parasiticus | 3.12 - 6.25 | 6.25 | [1] |
| Penicillium brevicompactum | 0.78 | 1.56 | [1] |
| Alternaria alternata | 1.56 | 6.25 | [2] |
| Aspergillus flavus | 3.12 | 12.5 | [2] |
Structure-Activity Relationship (SAR) Insights
Initial studies on fusapyrone derivatives have provided valuable insights. Chemical modifications, particularly those that increase the molecule's hydrophobicity (such as pentaacetylation), have been shown to dramatically increase its general zootoxicity in brine shrimp (Artemia salina) bioassays without enhancing its antifungal specificity.[1] This suggests that the native structure of fusapyrone is well-optimized for selective antifungal action and that its water solubility is a key factor in its low toxicity to non-target organisms.[1]
Part 2: A Proposed Mechanism of Action - Targeting Mitochondrial ATP Synthase
The Central Hypothesis: Inhibition of Fungal Energy Production
We hypothesize that fusapyrone's primary mechanism of action is the targeted inhibition of the mitochondrial F1Fo-ATP synthase (also known as Complex V). This enzyme is the terminal complex of the oxidative phosphorylation pathway, responsible for synthesizing the vast majority of cellular ATP. As ATP is the universal energy currency for all vital cellular processes—from nutrient uptake and biosynthesis to cell wall maintenance—its depletion is rapidly fungicidal.
This hypothesis is rooted in several key observations:
-
High Energy Demand of Filamentous Fungi: The rapid, polarized growth of fungal hyphae is an incredibly energy-intensive process, making their ATP supply a critical vulnerability.
-
Precedent from Fungal Metabolites: The Fusarium genus produces a diverse array of secondary metabolites. One such compound, Fusaramin, has been shown to inhibit the growth of Saccharomyces cerevisiae by blocking ATP synthesis through oxidative phosphorylation.[4] This establishes a precedent for mitochondrial targets within the Fusarium metabolome.
-
Known Antifungal Targets: Targeting mitochondrial function is a validated strategy for antifungal development.[8] Several natural products and synthetic compounds exert their effects by disrupting the mitochondrial respiratory chain or ATP synthase itself.[9][10]
Visualizing the Molecular Target
The following diagram illustrates the proposed site of action for fusapyrone within the fungal mitochondrion.
Caption: Workflow for cellular assays to confirm mitochondrial disruption.
Phase 2: In Vitro Target Validation
Causality: While cellular assays suggest an effect on a pathway, they cannot prove direct interaction with a specific enzyme. This phase is designed to demonstrate that fusapyrone directly inhibits the enzymatic activity of isolated F1Fo-ATP synthase, thereby ruling out upstream or indirect effects.
-
Protoplast Formation: Grow a large-scale fungal culture and treat with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 1 M sorbitol) to generate protoplasts.
-
Homogenization: Gently lyse the protoplasts using a Dounce homogenizer in a mitochondrial isolation buffer.
-
Differential Centrifugation: Perform a series of low-speed centrifugation steps to pellet and discard cell debris and nuclei.
-
Mitochondrial Pelleting: Subject the supernatant to high-speed centrifugation (e.g., 12,000 x g) to pellet the mitochondria.
-
Purification: Resuspend and wash the mitochondrial pellet. For higher purity, a Percoll gradient centrifugation step can be included.
-
Quality Control: Assess mitochondrial integrity and function via microscopy and measurement of respiratory control ratio.
-
Assay Principle: The F1Fo-ATP synthase can operate in reverse, hydrolyzing ATP to pump protons. This ATPase activity is easier to measure in vitro and is inhibited by the same compounds that block synthesis. The assay measures the rate of inorganic phosphate (Pi) released from ATP.
-
Reaction Setup: In a microplate well, combine the isolated mitochondria with an assay buffer containing ATP as the substrate.
-
Inhibitor Addition: Add a range of fusapyrone concentrations to the wells. Include a no-drug control and a positive control inhibitor (e.g., oligomycin).
-
Reaction and Termination: Incubate at a controlled temperature (e.g., 30°C) for a set time, then stop the reaction by adding a reagent like malachite green, which forms a colored complex with the released Pi.
-
Quantification: Read the absorbance at the appropriate wavelength (e.g., ~620 nm) and calculate the amount of Pi released using a standard curve.
-
Analysis: Determine the specific activity of the ATPase and calculate the IC50 value for fusapyrone.
Phase 3: Genetic Validation of the Molecular Target
Causality: The most definitive evidence for a drug's mechanism of action comes from genetics. If fusapyrone's target is indeed ATP synthase, then mutations in the genes encoding its subunits should confer resistance. This phase provides that ultimate proof.
-
Selection of Resistant Mutants: Plate a large number of fungal spores (~10^7) on solid agar medium containing a concentration of fusapyrone that is inhibitory to the wild-type strain (e.g., 2-3x MIC).
-
Isolation and Verification: Isolate colonies that emerge after incubation. Re-streak them on fusapyrone-containing medium to confirm the stability of the resistant phenotype. Determine the new, higher MIC for these mutants.
-
Gene Amplification and Sequencing: Extract genomic DNA from both the wild-type and the resistant mutants. Using PCR, amplify the core genes encoding the subunits of F1Fo-ATP synthase (e.g., atp6, atp9, and genes for the alpha and beta subunits of the F1 complex).
-
Sequence Analysis: Sequence the PCR products and compare the sequences from the resistant mutants to the wild-type sequence. Identify any point mutations that result in amino acid substitutions.
-
Confirmation: The consistent identification of mutations within the ATP synthase genes across independently generated resistant mutants provides powerful evidence that this enzyme is the direct target of fusapyrone.
Caption: Logical workflow for genetic validation of the drug target.
Part 4: Concluding Remarks and Future Directions
While the precise mechanism of action of fusapyrone remains to be definitively proven, the hypothesis that it targets the mitochondrial F1Fo-ATP synthase is both plausible and experimentally testable. The blueprint provided in this guide outlines a rigorous, multi-faceted approach to move from cellular-level observations to direct enzymatic and genetic proof.
Successful elucidation of this mechanism would not only solve a long-standing puzzle but would also significantly advance fusapyrone as a lead compound for several reasons:
-
Validated Target: It would confirm that fusapyrone acts on a well-established and essential fungal pathway.
-
Rational Drug Design: Understanding the binding interaction would enable medicinal chemists to design more potent and specific derivatives.
-
Resistance Management: Knowledge of the target allows for proactive monitoring of resistance development in the field or clinic by screening for specific genetic mutations. [11][12] Fusapyrone's combination of high potency, selectivity against filamentous fungi, and low zootoxicity makes it a standout natural product. [1][7]The comprehensive investigation of its mechanism of action is a critical next step in harnessing its full potential for applications in agriculture and medicine.
References
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Altomare, C., Pengue, R., Favilla, M., Evidente, A., & Visconti, A. (2004). Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum. Journal of Agricultural and Food Chemistry, 52(10), 2997-3001. [Link]
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Altomare, C., et al. (2000). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. Journal of Natural Products, 63(8), 1131-1135. [Link]
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Evidente, A., et al. (1994). Fusapyrone and deoxyfusapyrone, two antifungal α-pyrones from Fusarium semitectum. Phytochemistry, 36(4), 931-935. [Link]
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Ghosal, S., et al. (2021). The Mechanisms of Developing Fungicide Resistance in Fusarium graminearum Causing Fusarium Head Blight and Fungicide Resistance Management. Microorganisms, 9(11), 2385. [Link]
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Guerra-Moreno, A. S., et al. (2019). Multiresistant Fusarium Pathogens on Plants and Humans: Solutions in (from) the Antifungal Pipeline? Infection and Drug Resistance, 12, 3727–3737. [Link]
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Hiramatsu, F., et al. (2006). Isolation and structure elucidation of neofusapyrone from a marine-derived Fusarium species, and structural revision of fusapyrone and deoxyfusapyrone. The Journal of Antibiotics, 59(11), 704-709. [Link]
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Li, Y., et al. (2024). Recent Updates on the Secondary Metabolites from Fusarium Fungi and Their Biological Activities (Covering 2019 to 2024). Molecules, 29(22), 5095. [Link]
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Sang, S., et al. (2023). The ATP Synthase Subunits FfATPh, FfATP5, and FfATPb Regulate the Development, Pathogenicity, and Fungicide Sensitivity of Fusarium fujikuroi. Journal of Fungi, 9(9), 882. [Link]
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Sang-Kee, J., et al. (2019). Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals. British Journal of Pharmacology, 135(4), 676-684. [Link]
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Whitehead Institute. (2016, August 11). Disrupting mitochondrial function could improve treatment of fungal infections. [Link]
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A Comparative Analysis of the Bioactivities of Fusapyrone and Deoxyfusapyrone: A Technical Guide for Researchers
Introduction
Fusapyrone and deoxyfusapyrone, two closely related polyketides, are secondary metabolites produced by various species of the fungal genus Fusarium, including F. semitectum and F. mangiferae[1][2]. Initially identified as α-pyrones, their structures were later revised to γ-pyrones[3]. These natural products have garnered significant interest within the scientific community due to their notable antifungal properties. This technical guide provides a comprehensive, in-depth analysis of the comparative bioactivities of fusapyrone and deoxyfusapyrone, designed for researchers, scientists, and professionals in drug development. The guide will delve into their structural differences, comparative antifungal efficacy, differential toxicity, and proposed mechanisms of action, supported by detailed experimental protocols and data visualizations.
Structural Elucidation and Biosynthesis
Fusapyrone and deoxyfusapyrone share a core γ-pyrone structure with a C-glycosyl moiety and a long, functionalized aliphatic side chain[4]. The primary structural distinction between the two compounds is the presence of an additional hydroxyl group on the aliphatic side chain of fusapyrone[2]. This seemingly minor difference has a significant impact on their biological activities.
The biosynthesis of these compounds is a complex process involving a polyketide synthase (PKS), identified as FmPKS40 in F. mangiferae[1][5]. The production of fusapyrone and deoxyfusapyrone is influenced by environmental factors, particularly nitrogen availability, with their biosynthesis being repressed in nitrogen-rich conditions[1][6].
Comparative Bioactivity: A Head-to-Head Analysis
A substantial body of research has focused on the antifungal properties of fusapyrone and deoxyfusapyrone. A consistent finding across multiple studies is that fusapyrone exhibits greater antifungal activity than deoxyfusapyrone against a broad spectrum of filamentous fungi[7][8][9].
Antifungal Spectrum
Both compounds have demonstrated considerable efficacy against various plant pathogenic and mycotoxigenic fungi. However, they are largely inactive against yeasts and the Gram-positive bacterium Bacillus megaterium[7][8].
Table 1: Comparative Antifungal Activity of Fusapyrone and Deoxyfusapyrone
| Fungal Species | Fusapyrone Activity | Deoxyfusapyrone Activity | Reference |
| Alternaria alternata | High | Moderate | [7][8] |
| Aspergillus flavus | High | Moderate | [7][8] |
| Botrytis cinerea | High | Moderate | [7][8] |
| Fusarium spp. | Low to Moderate | Low | [7][8] |
| Penicillium verrucosum | High | Moderate | [7][8] |
| Human Pathogenic Aspergillus spp. | High | Moderate | [7][8] |
| Candida spp. | Inactive | Inactive | [7][8] |
The differential activity is also observed against human pathogenic fungi, with fusapyrone showing more potent inhibition of Aspergillus species[7][8].
Differential Toxicity
A critical aspect of drug development is the assessment of a compound's toxicity. In this regard, fusapyrone and deoxyfusapyrone exhibit a notable divergence.
-
Zootoxicity: In a bioassay using brine shrimp (Artemia salina) larvae, fusapyrone was found to be non-toxic at the highest tested concentration (500 µM). In contrast, deoxyfusapyrone displayed significant toxicity with a median lethal concentration (LC50) of 37.1 µM[7][8][9]. This suggests a more favorable safety profile for fusapyrone.
-
Phytotoxicity: Neither fusapyrone nor deoxyfusapyrone demonstrated any phytotoxic effects in a variety of assays that monitored for plant-cell toxicity, wilting, chlorosis, or necrosis[7][8]. Interestingly, deoxyfusapyrone was observed to stimulate root elongation in tomato seedlings at concentrations of 10 and 100 µM, a bioactivity not reported for fusapyrone[7][8].
Experimental Protocols
To facilitate further research and validation of these findings, detailed methodologies for key bioassays are provided below. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible results.
Antifungal Susceptibility Testing: Agar Well Diffusion Assay
This method provides a qualitative and semi-quantitative assessment of antifungal activity.
Workflow Diagram:
Caption: Workflow for the Agar Well Diffusion Assay.
Step-by-Step Protocol:
-
Fungal Inoculum Preparation:
-
Culture the test fungus on a suitable medium (e.g., Potato Dextrose Agar) until sporulation.
-
Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore suspension to a final concentration of 1 x 10^6 spores/mL using a hemocytometer.
-
-
Assay Plate Preparation:
-
Prepare Mueller-Hinton Agar or another suitable agar medium and pour 20 mL into sterile 90 mm Petri dishes.
-
Allow the agar to solidify.
-
Spread 100 µL of the prepared fungal inoculum evenly over the surface of the agar plates.
-
-
Well Creation and Compound Application:
-
Using a sterile cork borer (6 mm diameter), create uniform wells in the agar.
-
Prepare stock solutions of fusapyrone and deoxyfusapyrone in dimethyl sulfoxide (DMSO).
-
Pipette a defined volume (e.g., 50 µL) of each test compound solution into separate wells.
-
Controls: Include a positive control (a known antifungal agent) and a negative control (DMSO alone) in separate wells.
-
-
Incubation and Measurement:
-
Incubate the plates at an optimal temperature for the growth of the test fungus (typically 25-30°C) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters.
-
Cytotoxicity Testing: Brine Shrimp (Artemia salina) Lethality Assay
This assay is a simple, rapid, and cost-effective method for preliminary toxicity screening of natural products.
Workflow Diagram:
Caption: Workflow for the Brine Shrimp Lethality Assay.
Step-by-Step Protocol:
-
Hatching of Brine Shrimp:
-
Hatch Artemia salina cysts in a container with artificial seawater under constant aeration and illumination for 24-48 hours.
-
Collect the phototropic nauplii (larvae).
-
-
Assay Setup:
-
Prepare a series of dilutions of fusapyrone and deoxyfusapyrone in artificial seawater.
-
In a multi-well plate or small test tubes, add a defined volume of artificial seawater.
-
Transfer a specific number of nauplii (e.g., 10-15) to each well.
-
Add the test compound dilutions to the respective wells.
-
Controls: Include a positive control (e.g., potassium dichromate) and a negative control (artificial seawater with the same concentration of solvent used for the test compounds).
-
-
Incubation and Data Collection:
-
Incubate the plates for 24 hours under illumination.
-
After the incubation period, count the number of surviving nauplii in each well.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis or other appropriate statistical methods.
-
Mechanism of Action: Current Understanding and Future Directions
While the precise molecular targets of fusapyrone and deoxyfusapyrone are yet to be fully elucidated, their selective activity against filamentous fungi suggests a mechanism that targets a pathway or structure unique to this group of organisms. The difference in their bioactivity and toxicity, stemming from a single hydroxyl group, points towards the importance of this functional group in target binding or cellular uptake. Future research should focus on:
-
Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the cellular targets of fusapyrone.
-
Enzyme Inhibition Assays: Screening these compounds against a panel of enzymes essential for fungal growth and survival to pinpoint potential inhibitory activities[10][11][12].
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of fusapyrone and deoxyfusapyrone to further understand the role of different functional groups in their bioactivity[13].
Conclusion
Fusapyrone and deoxyfusapyrone represent a promising class of natural products with significant antifungal potential. The higher potency and lower zootoxicity of fusapyrone make it a particularly attractive candidate for further development as an antifungal agent. The detailed comparative analysis and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating continued investigation into the therapeutic potential of these fascinating fungal metabolites.
References
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Atanasoff-Kardjalieff, A., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers in Fungal Biology, 2, 671796. [Link]
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Altomare, C., et al. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum. Journal of Natural Products, 63(8), 1133-1137. [Link]
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Altomare, C., et al. (2000). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. PubMed. [Link]
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Williams, L. K., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 3. [Link]
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Altomare, C., et al. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum. ResearchGate. [Link]
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Atanasoff-Kardjalieff, A., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers. [Link]
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Atanasoff-Kardjalieff, A., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. PubMed. [Link]
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Williams, L. K., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. PubMed. [Link]
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Atanasoff-Kardjalieff, A., et al. (2021). Figure 4 from: Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. ResearchGate. [Link]
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Zhang, Y., et al. (2024). Recent Updates on the Secondary Metabolites from Fusarium Fungi and Their Biological Activities (Covering 2019 to 2024). MDPI. [Link]
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Altomare, C., et al. (2004). Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum. PubMed. [Link]
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Atanasoff-Kardjalieff, A., et al. (2021). Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi. MDPI. [Link]
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Clevenger, K. D., et al. (2023). Resolving a Natural Product Cold Case: Elucidation of Fusapyrone Structure and Absolute Configuration and Demonstration of Their Fungal Biofilm Disrupting Properties. PubMed. [Link]
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Hiramatsu, F., et al. (2006). Isolation and Structure Elucidation of Neofusapyrone From a Marine-Derived Fusarium Species, and Structural Revision of Fusapyrone and Deoxyfusapyrone. PubMed. [Link]
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Clevenger, K. D., et al. (2023). Resolving a Natural Product Cold Case: Elucidation of Fusapyrone Structure and Absolute Configuration and Demonstration of Their Fungal Biofilm Disrupting Properties. ACS Publications. [Link]
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Atanasov, A. G., et al. (2023). Enzyme Inhibition as a Tool in Natural Products Research and Ethnopharmacology: Challenges, Advances and Recent Outcomes. Frontiers. [Link]
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Onifade, A. K. (2017). Antimicrobial Activities of Secondary Metabolites from Warm Spring Fungi. IISTE. [Link]
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Fusapyrone: A Technical Guide to its Antifungal Spectrum and Activity Against Aspergillus and Botrytis Species
Introduction
Fusapyrone, a natural α-pyrone metabolite isolated from various Fusarium species, has demonstrated significant potential as a broad-spectrum antifungal agent.[1][2] This technical guide provides an in-depth analysis of the antifungal activity of fusapyrone, with a specific focus on its efficacy against economically and clinically important fungal genera: Aspergillus and Botrytis. These fungi are notorious for their roles as plant pathogens, contaminants in agriculture leading to postharvest diseases, and opportunistic human pathogens.[2][3] The low toxicity of fusapyrone to animal cells, as evidenced by its lack of toxicity against brine shrimp (Artemia salina), further enhances its profile as a promising candidate for various applications.[2][3] This document will delve into the known antifungal spectrum of fusapyrone, explore its potential mechanism of action, and provide detailed protocols for evaluating its efficacy in a research setting.
Antifungal Spectrum of Fusapyrone against Aspergillus and Botrytis Species
Fusapyrone exhibits potent inhibitory activity against a range of filamentous fungi, while notably being inactive against yeasts.[1][2][3] Its efficacy has been documented against several species within the Aspergillus and Botrytis genera.
Quantitative Antifungal Activity
The minimum inhibitory concentration (MIC) is a key metric for quantifying the antifungal potency of a compound. The following table summarizes the reported MIC values for fusapyrone against various Aspergillus and Botrytis species. It is important to note that fusapyrone has been shown to be consistently more active than its derivative, deoxyfusapyrone.[2][3]
| Fungal Species | MIC (µg/mL) at 24h | Reference |
| Aspergillus carbonarius | 6.0 | [4] |
| Aspergillus niger | 9.9 | [4] |
| Aspergillus tubingensis | 11.6 | [4] |
| Aspergillus parasiticus | 0.78 - 6.25 | [5][6] |
| Botrytis cinerea | 0.78 - 6.25 | [5][6] |
Note: The range in MIC values for A. parasiticus and B. cinerea indicates potential strain-specific variability in susceptibility.
Studies have also demonstrated significant inhibition of fungal growth and morphological alterations at concentrations as low as half the MIC, even after extended incubation periods of 7 days.[4] Furthermore, in practical applications, a 100 µg/mL solution of fusapyrone has been shown to dramatically reduce Aspergillus carbonarius colony-forming units on grapes by up to six orders of magnitude.[4]
Molecular Mechanism of Action: An Emerging Perspective
While the precise molecular target of fusapyrone remains to be fully elucidated, recent research into its biosynthesis provides compelling clues. The production of fusapyrone and its precursor, deoxyfusapyrone, in Fusarium mangiferae has been shown to be dependent on the H3K9 methyltransferase, FmKmt1.[7][8] Deletion of the FmKMT1 gene resulted in a significant reduction in the production of these α-pyrones.[7][8] This suggests a link between epigenetic regulation, specifically histone methylation, and the biosynthesis of fusapyrone.
Histone modifications are critical for regulating gene expression, including the expression of secondary metabolite biosynthetic gene clusters.[9] It is plausible that fusapyrone's antifungal activity could stem from its ability to interfere with essential cellular processes that are themselves regulated by histone modifications in susceptible fungi. Alternatively, the biosynthetic pathway of fusapyrone may offer novel targets for antifungal drug development.
Below is a conceptual diagram illustrating the regulatory role of histone methylation on the fusapyrone biosynthetic gene cluster.
Caption: Conceptual pathway of fusapyrone biosynthesis regulation.
Experimental Protocol: Antifungal Susceptibility Testing
This section provides a detailed, step-by-step methodology for determining the in vitro antifungal susceptibility of Aspergillus and Botrytis species to fusapyrone using a broth microdilution method. This protocol is adapted from established standards such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for Aspergillus.[10][11]
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining fusapyrone MIC.
Materials
-
Fusapyrone (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid)
-
Glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (optional, for colorimetric reading)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) salt (optional)
-
Menadione (optional)
-
Sterile distilled water
-
Sterile saline (0.85% NaCl) with 0.05% Tween 80
-
Vortex mixer
-
Hemocytometer or spectrophotometer for spore counting
-
Cultures of Aspergillus and Botrytis species on appropriate agar plates (e.g., Potato Dextrose Agar)
Step-by-Step Methodology
1. Preparation of Test Medium
-
Prepare RPMI 1640 medium supplemented with 2% glucose.[10][11]
-
Buffer the medium to pH 7.0 with 0.165 M MOPS.
-
Sterilize by filtration and store at 4°C.
2. Preparation of Fusapyrone Stock Solution
-
Dissolve fusapyrone in DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare serial dilutions of the fusapyrone stock solution in DMSO.
-
Further dilute these concentrations 1:50 in the test medium to achieve the final desired concentrations for the assay. The final DMSO concentration should not exceed 2%.[12]
3. Inoculum Preparation
-
For Aspergillus species:
-
Harvest conidia from 5-7 day old cultures by flooding the agar surface with sterile saline-Tween solution.
-
Gently scrape the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and vortex.
-
Allow heavy particles to settle for 5-10 minutes.
-
Adjust the conidial suspension to a concentration of 2 x 10^5 to 5 x 10^5 CFU/mL using a hemocytometer.[10][11]
-
-
For Botrytis cinerea:
-
Prepare a conidial suspension from 7-14 day old cultures.
-
Adjust the spore suspension to a concentration of approximately 8 x 10^5 to 1.6 x 10^6 spores/mL.[13]
-
4. Microplate Assay
-
Pipette 100 µL of each fusapyrone concentration into the wells of a 96-well plate.
-
Include a drug-free well as a positive growth control (containing medium with 2% DMSO) and a well with medium only as a negative control (sterility blank).[12]
-
Inoculate each well (except the negative control) with 100 µL of the prepared fungal inoculum. This will result in a final inoculum concentration of 1 x 10^5 to 2.5 x 10^5 CFU/mL for Aspergillus and 4 x 10^5 to 8 x 10^5 spores/mL for Botrytis.
5. Incubation
-
Incubate the plates at 35°C for Aspergillus species for approximately 48 hours.[10][11]
-
For Botrytis cinerea, incubate at 21°C in the dark, with shaking (150 rpm), for 24 hours.[13]
6. MIC Determination
-
Visual Reading: The MIC is defined as the lowest concentration of fusapyrone that causes complete visual inhibition of growth.[10][11]
-
Spectrophotometric Reading (Optional):
-
For a more quantitative assessment, a colorimetric assay using XTT can be employed.[12]
-
Prepare a solution of XTT (200 µg/mL) and menadione (25 µM).
-
Add 50 µL of the XTT-menadione solution to each well.
-
Incubate for an additional 2 hours.
-
Read the optical density at 450 nm. The MIC can be defined as the lowest drug concentration showing a significant reduction (e.g., ≥50% or ≥90%) in color development compared to the positive control.
-
Conclusion and Future Directions
Fusapyrone demonstrates significant and selective antifungal activity against key species of Aspergillus and Botrytis. Its natural origin and low zootoxicity make it an attractive candidate for further investigation in agricultural and pharmaceutical applications. While the precise mechanism of action is still under investigation, the link to epigenetic regulation through histone methylation opens up exciting new avenues for research into its mode of action and for the discovery of novel antifungal targets. The standardized protocols provided in this guide offer a robust framework for researchers to further explore the antifungal properties of fusapyrone and its derivatives, paving the way for potential new strategies to combat fungal pathogens.
References
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Arendrup, M. C., et al. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. The University of Manchester. [Link]
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Altomare, C., et al. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum. Journal of Natural Products, 63(8), 1133-1137. [Link]
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Berkow, E. L., & Lockhart, S. R. (2019). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(1), e00069-19. [Link]
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Fungal Infection Trust. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. [Link]
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Altomare, C., et al. (2000). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. PubMed. [Link]
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Altomare, C., et al. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum. ResearchGate. [Link]
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Atanasoff-Kardjalieff, A., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers in Microbiology. [Link]
-
Evidente, A., et al. (2004). Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum. PubMed. [Link]
-
Chen, J., et al. (2022). Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi. International Journal of Molecular Sciences, 23(23), 15309. [Link]
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Meletiadis, J., et al. (2001). Colorimetric Assay for Antifungal Susceptibility Testing of Aspergillus Species. Journal of Clinical Microbiology, 39(9), 3402-3408. [Link]
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Pfaller, M. A. (2019). Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review. Journal of Fungi, 5(4), 105. [Link]
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Atanasoff-Kardjalieff, A., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. PMC. [Link]
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ResearchGate. Structure formulae of fusapyrone and deoxyfusapyrone (1 and 2). [Link]
-
ResearchGate. FIGURE 4 | Biosynthesis of fusapyrone (FPY) and deoxyfusapyrone (dFPY)... [Link]
-
Li, Y., et al. (2023). Fusarium-Derived Secondary Metabolites with Antimicrobial Effects. Toxins, 15(4), 281. [Link]
-
Al-Ameide, A. M., et al. (2024). Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan. Frontiers in Fungal Biology. [Link]
-
Chen, S., et al. (2012). Microtiter Method to Test the Sensitivity of Botrytis cinerea to Fungicides. Journal of Agricultural Biotechnology, 20(6), 689-696. [Link]
-
Favilla, M., et al. (2008). Inhibition of Species of the Aspergillus Section Nigri and Ochratoxin A Production in Grapes by Fusapyrone. Applied and Environmental Microbiology, 74(7), 2248-2253. [Link]
-
Akgul, D. S., & Ozgonen, H. (2012). Sensitivity of Botrytis cinerea Isolates Against Some Fungicides Used In Vineyards. African Journal of Biotechnology, 11(8), 1899-1908. [Link]
-
ResearchGate. Microtiter Method to Test the Sensitivity of Botrytis cinerea to Boscalid. [Link]
-
Vasile, C., et al. (2021). A novel approach to control Botrytis cinerea fungal infections: uptake and biological activity of antifungals encapsulated in nanostructured systems. Scientific Reports, 11(1), 1-13. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of Species of the Aspergillus Section Nigri and Ochratoxin A Production in Grapes by Fusapyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]
- 9. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 12. Colorimetric Assay for Antifungal Susceptibility Testing of Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.caass.org.cn [journals.caass.org.cn]
Structure-Activity Relationship (SAR) of Fusapyrone Derivatives
Technical Guide for Drug Development & Agrochemical Research
Executive Summary
Fusapyrone (FP) and its deoxy-analog, deoxyfusapyrone (DFP), are
This guide analyzes the critical structural determinants governing this selectivity. The core directive for medicinal chemists is the preservation of polarity . SAR studies indicate that the amphiphilic nature of the molecule—balanced by the hydrophilic glycosyl moiety and the lipophilic polyunsaturated side chain—is the primary driver of its antifungal efficacy. Modifications that disrupt this balance, particularly those increasing lipophilicity (e.g., acetylation), drastically reduce antifungal potency while simultaneously increasing general toxicity.
Chemical Architecture & Pharmacophore
The fusapyrone scaffold consists of three distinct structural domains. Understanding the interplay between these domains is essential for rational derivative design.
The Core Scaffold
- -Pyrone Ring: A 4-hydroxy-2-pyrone core.
-
C-Glycosyl Moiety (C-3): A 4-deoxy-
-xylo-hexopyranosyl sugar attached at the C-3 position. -
Polyunsaturated Side Chain (C-6): A complex, highly functionalized aliphatic chain containing multiple methyl groups and conjugated double bonds.
Visualization of the Scaffold
The following diagram illustrates the core structure and the numbering system used in SAR discussions.
Figure 1: Modular decomposition of the fusapyrone pharmacophore.
Structure-Activity Relationship (SAR) Analysis
The SAR of fusapyrone is defined by a steep "activity cliff." Minor modifications often lead to a complete loss of antifungal specificity.
The Polarity-Toxicity Axis
The most critical finding in fusapyrone SAR is the correlation between hydrophobicity and nonspecific toxicity .
-
Natural State (High Polarity): The presence of free hydroxyl groups on the sugar and the pyrone ring maintains water solubility. This state correlates with high antifungal activity and low zootoxicity.
-
Acetylated State (High Lipophilicity): Masking hydroxyl groups (e.g., pentaacetyl-fusapyrone) drastically increases hydrophobicity. This results in:
-
Loss of Antifungal Activity: MIC values skyrocket (potency drops).
-
Increase in Zootoxicity: Toxicity against Artemia salina (brine shrimp) increases significantly, suggesting the molecule acts as a nonspecific membrane disruptor rather than a targeted inhibitor.
-
Domain-Specific SAR Data
| Structural Domain | Modification | Effect on Antifungal Activity | Effect on Toxicity | Mechanistic Insight |
| C-Glycosyl (Sugar) | Acetylation of OH groups | Abolished | Increased | Hydroxyls are critical for uptake or target binding. |
| Periodate Oxidation | Abolished | Low | Integrity of the sugar ring is essential. | |
| Pyrone Ring | 4-O-Methylation | Reduced | Low | The 4-OH tautomer is likely the active species. |
| Side Chain | Acetylation of OH groups | Abolished | Increased | Side chain polarity modulates membrane insertion depth. |
| Whole Molecule | Pentaacetylation | Abolished | High | Global lipophilicity shifts mechanism to nonspecific toxicity. |
SAR Decision Map
The following logic map guides synthetic modifications based on observed biological outcomes.
Figure 2: The "Activity Cliff" in fusapyrone derivatives. Most modifications lead to loss of specific activity.
Mechanism of Action (MoA)
While a specific protein target (e.g., an enzyme) remains elusive, recent evidence points to a mechanism involving biofilm disruption and selective membrane interaction .
Biofilm Inhibition
Recent studies (2023) have shown that fusapyrones actively inhibit and disrupt Candida albicans biofilms.[1] They reduce hyphae formation and decrease surface adherence.[1] This suggests the compound interferes with the signaling pathways or structural components required for the yeast-to-hyphae transition, a critical virulence factor.
Selectivity Profile
-
Target: Filamentous fungi (e.g., Botrytis cinerea, Aspergillus spp.).[2]
-
Non-Target: Yeasts (Saccharomyces, Pichia) and Mammalian cells.
-
Hypothesis: The specific geometry of the polyene side chain, combined with the sugar anchor, may target specific lipid domains (e.g., lipid rafts) unique to the membranes of filamentous fungi, differing from the ergosterol-binding mechanism of Amphotericin B.
Experimental Protocols
Antifungal Susceptibility Assay (Microdilution)
Purpose: Determine the Minimum Inhibitory Concentration (MIC) against filamentous fungi.
-
Preparation: Dissolve fusapyrone derivatives in DMSO (stock 10 mg/mL).
-
Inoculum: Prepare a spore suspension of Botrytis cinerea or Aspergillus parasiticus (
– spores/mL) in Potato Dextrose Broth (PDB). -
Plating: In a 96-well microplate, add 100
L of inoculum per well. -
Treatment: Add derivatives in serial dilutions (range: 0.1 – 100
g/mL). Ensure final DMSO concentration is <1%. -
Incubation: Incubate at 25°C for 48–72 hours.
-
Readout: MIC is defined as the lowest concentration showing complete inhibition of visible growth compared to untreated controls.
Artemia salina Toxicity Assay
Purpose: A rapid proxy for general zootoxicity and membrane disruption potential.
-
Hatching: Hatch Artemia salina cysts in artificial seawater (3.5% salinity) at 25°C with aeration for 24 hours.
-
Transfer: Transfer 10–15 nauplii (larvae) into 24-well plates containing 1 mL of seawater.
-
Treatment: Add derivatives at concentrations of 10, 50, and 100
M. -
Incubation: Incubate at 25°C in the dark for 24 hours.
-
Quantification: Count the number of surviving nauplii.
-
Calculation: Calculate
(Lethal Concentration 50%).-
Interpretation: High toxicity (
M) in this assay, combined with low antifungal activity, indicates nonspecific membrane toxicity (undesirable).
-
Synthesis & Future Outlook
The total synthesis of fusapyrone is complex due to the multiple chiral centers in the side chain and the C-glycosyl bond.
-
Current Status: Modular synthesis of deoxyfusapyrone has been achieved, utilizing convergent strategies to couple the pyrone core with the polyene chain.
-
Future Direction:
-
Simplified Analogues: Research should focus on simplifying the polyene chain while retaining the polar head group (sugar/pyrone) to maintain selectivity while reducing synthetic complexity.
-
Biofilm Targeting: Given the recent data on biofilm disruption, derivatives should be screened specifically for anti-biofilm activity in clinical pathogens like C. albicans and C. auris.
-
References
-
Altomare, C., Pengue, R., Favilla, M., Evidente, A., & Visconti, A. (2004). Structure-Activity Relationships of Derivatives of Fusapyrone, an Antifungal Metabolite of Fusarium semitectum. Journal of Agricultural and Food Chemistry, 52(10), 2997–3004. Link
-
Evidente, A., Conti, L., Altomare, C., Bottalico, A., Sindona, G., Segre, A. L., & Logrieco, A. (1994). Fusapyrone and deoxyfusapyrone, two antifungal
-pyrones from Fusarium semitectum.[2][3] Natural Toxins, 2(1), 4-13. Link -
Altomare, C., Perrone, G., Zonno, M. C., Evidente, A., Pengue, R., Fanti, F., & Polonelli, L. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum. Journal of Natural Products, 63(8), 1131–1135. Link
-
Tietze, L. F., & Bell, H. P. (2003). The synthesis of deoxyfusapyrone. 2. Preparation of the bis-trisubstituted olefin fragment and its attachment to the pyrone moiety. Chemistry – A European Journal, 9(12), 2762-2764. Link
-
Atanasoff-Kardjalieff, A. K., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae.[4] Frontiers in Microbiology, 12, 686737. Link
-
Cochrane, J. R., et al. (2023). Resolving a Natural Product Cold Case: Elucidation of Fusapyrone Structure and Absolute Configuration and Demonstration of Their Fungal Biofilm Disrupting Properties. Journal of Natural Products, 86(7), 1754-1764. Link
Sources
- 1. Resolving a Natural Product Cold Case: Elucidation of Fusapyrone Structure and Absolute Configuration and Demonstration of Their Fungal Biofilm Disrupting Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.st [sci-hub.st]
- 4. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]
Fusapyrone Activity on Candida albicans Biofilm Formation
Executive Summary
Fusapyrone (FPY) , a polyketide-derived
This guide details the mechanistic basis of Fusapyrone’s activity, provides validated protocols for assessing its efficacy, and analyzes its potential as a biofilm-disrupting lead compound that minimizes selective pressure for resistance.
Chemical Identity & Structural Properties
Fusapyrone is a 3-substituted-4-hydroxy-6-alkyl-2-pyrone.[2][3][4][5][6] Its structure is characterized by a 4-deoxy-
| Property | Description |
| Chemical Class | |
| Source Organism | Fusarium semitectum, Fusarium mangiferae |
| Molecular Formula | C |
| Solubility | Soluble in Methanol, DMSO; Low water solubility |
| Key Structural Feature | Glycosyl residue at C-3; Aliphatic chain at C-6 |
Mechanism of Action: The Anti-Virulence Pathway
The efficacy of Fusapyrone against C. albicans is not driven by cytotoxicity (cell death) but by morphogenetic interference . C. albicans pathogenicity relies heavily on its ability to switch from a yeast form (commensal) to a hyphal form (invasive/biofilm-forming).
Disruption of Hyphal Transition
Biofilm formation proceeds in three phases: Adhesion, Proliferation/Hyphal transition, and Maturation. Fusapyrone arrests the development at the Adhesion and Early Proliferation stages.
-
Target: Yeast-to-Hyphae transition machinery.
-
Effect: FPY-treated cells remain predominantly in the yeast (blastospore) phase.
-
Outcome: Without hyphae, the biofilm lacks the structural "scaffold" required for 3D architecture, resulting in a sparse, easily detached monolayer.
Surface Adhesion Blockade
Recent structural elucidation (2023) indicates that Fusapyrone reduces the surface adherence capabilities of planktonic cells. This suggests interference with adhesin expression (e.g., ALS gene family) or physical masking of cell wall adhesins.
Mechanistic Pathway Diagram
The following diagram illustrates the divergence between standard fungicidal action and Fusapyrone's anti-biofilm mechanism.
Caption: Fusapyrone blocks the critical yeast-to-hyphae transition, forcing cells into a non-adherent yeast state preventing biofilm maturation.
Experimental Protocols
To validate Fusapyrone activity, researchers must distinguish between growth inhibition (planktonic MIC) and biofilm inhibition. The following protocols are designed to isolate these variables.
Protocol A: Biofilm Inhibition Assay (XTT Reduction)
Purpose: Quantify the inhibition of metabolic activity in developing biofilms.[8]
Reagents:
-
RPMI 1640 medium (buffered with MOPS).
-
XTT Solution (0.5 mg/mL in PBS).
-
Menadione (1 mM in acetone).
-
96-well polystyrene microtiter plates.
Workflow:
-
Inoculum Preparation: Adjust C. albicans overnight culture to
cells/mL in RPMI 1640. -
Treatment: Add
of inoculum to wells containing Fusapyrone (concentration range: ). Include Solvent Control (DMSO < 1%) and Positive Control (Amphotericin B). -
Incubation: Incubate at
for 24 hours (static) to allow biofilm formation. -
Washing: Carefully aspirate supernatant (planktonic cells) and wash wells
with PBS. Critical: Do not disturb the sessile layer. -
Quantification: Add
of XTT/Menadione solution. Incubate in dark for 2 hours at . -
Read: Measure absorbance at 490 nm using a microplate reader.
Protocol B: Hyphal Morphogenesis Visual Assay
Purpose: Confirm that biofilm inhibition is due to hyphal blockade.
Workflow:
-
Induction: Use Spider Medium or RPMI + 10% Fetal Bovine Serum (FBS) as a strong hyphal inducer.
-
Seeding: Inoculate 6-well plates containing sterile glass coverslips with
cells/mL. -
Treatment: Treat with Fusapyrone at sub-MIC concentrations (e.g.,
). -
Microscopy: After 4-6 hours at
, remove coverslips, fix with 4% paraformaldehyde, and stain with Calcofluor White. -
Analysis: Visualize under fluorescence microscopy. Untreated cells will show long germ tubes; FPY-treated cells should appear as yeast clusters.
Experimental Workflow Diagram
Caption: Differential workflow demonstrating the necessity of specific biofilm assays to detect Fusapyrone activity.
Data Analysis: Efficacy & Selectivity Profile
The following table summarizes the typical activity profile of Fusapyrone compared to a standard antifungal (Fluconazole). Note the "Anti-Virulence" signature: high MIC but low Biofilm Inhibitory Concentration (BIC).
| Parameter | Fusapyrone (FPY) | Fluconazole (FLC) | Interpretation |
| Planktonic MIC | FPY does not kill free-floating yeast. | ||
| Biofilm IC | FPY is potent against biofilm initiation. | ||
| Hyphal Inhibition | Strong | Variable | FPY targets morphogenesis directly. |
| Mammalian Toxicity | Low (LC | Low | FPY has a favorable safety window. |
*Dependent on strain resistance. **Azoles are notoriously ineffective against mature biofilms. ***Tested on Artemia salina and mammalian fibroblast lines.
Safety & Future Outlook
Fusapyrone exhibits low zootoxicity in Artemia salina assays and mammalian cell lines (e.g., fibroblasts), making it a promising lead structure. Its lack of fungicidal activity is a strategic advantage:
-
Reduced Resistance Pressure: Since it does not kill the organism, the evolutionary pressure to develop resistance is significantly lower than for fungicidal drugs.
-
Microbiome Preservation: It is less likely to disrupt beneficial commensal yeast populations that are not in a pathogenic/biofilm state.
Recommendation for Development: Future medicinal chemistry efforts should focus on improving the water solubility of Fusapyrone derivatives while retaining the aliphatic chain essential for its membrane/interface interactions.
References
-
Resolving a Natural Product Cold Case: Elucidation of Fusapyrone Structure and Absolute Configuration and Demonstration of Their Fungal Biofilm Disrupting Properties. Source: Journal of Organic Chemistry (2023) URL:[Link]
-
Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum. Source:[2][3][4][5][6][9][10][11] Natural Toxins (1994) URL:[10][Link]
-
Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. Source: Journal of Natural Products (2000) URL:[Link]
-
Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum. Source: Journal of Agricultural and Food Chemistry (2004) URL:[Link]
Sources
- 1. Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Purpurin Suppresses Candida albicans Biofilm Formation and Hyphal Development | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Isolation of Fusapyrone from Solid Rice Culture
Introduction & Scientific Context
Fusapyrone is a bioactive polyketide metabolite originally isolated from Fusarium semitectum (syn.[1][2][3][4][5] F. incarnatum). Structurally, it was originally classified as an
This protocol details the Solid-State Fermentation (SSF) on rice substrate, which mimics the natural ecological niche of the fungus to maximize secondary metabolite production. The downstream processing utilizes a polarity-driven liquid-liquid partitioning followed by silica gel chromatography to isolate the compound from the complex lipid-rich rice matrix.[5]
Key Compound Properties
| Property | Specification |
| Compound Name | Fusapyrone |
| Molecular Formula | |
| Molecular Weight | 606.8 g/mol |
| Solubility | Soluble in MeOH, DMSO, |
| UV Max | 285 nm |
| Storage | -20°C (Solid), protect from light |
Experimental Workflow Diagram
The following diagram illustrates the critical path from fungal inoculation to purified isolate.
Caption: Workflow for the isolation of fusapyrone from solid rice culture, highlighting critical partitioning steps to remove lipids.
Detailed Protocol
Phase 1: Fermentation (Upstream Processing)
Objective: Maximize titer of fusapyrone using solid-state fermentation (SSF). Rice provides a high surface area and starch content, inducing polyketide synthase (PKS) pathways.
Materials:
-
Commercial polished rice (organic preferred to avoid fungicide residues).[5]
-
1 L Erlenmeyer flasks.
Procedure:
-
Inoculum Preparation:
-
Culture F. semitectum on Potato Dextrose Agar (PDA) plates at 25°C for 7 days until sporulation is profuse.
-
Harvest spores by flooding the plate with sterile distilled water containing 0.01% Tween 80.
-
Adjust spore count to approx.
spores/mL using a hemocytometer.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Substrate Preparation:
-
Weigh 200 g of rice into a 1 L Erlenmeyer flask.
-
Add 150 mL of distilled water (Target moisture ~45%).
-
Soak for 2 hours, then autoclave at 121°C for 20 minutes.
-
Critical Step: Shake the flask vigorously immediately after autoclaving to prevent rice grains from clumping into a solid block. Allow to cool to room temperature.
-
-
Inoculation & Incubation:
-
Aseptically add 5-10 mL of the spore suspension to the flask.
-
Shake well to distribute spores.
-
Incubate at 25°C in the dark for 4 weeks .
-
Note: Shake the flasks manually every 3 days for the first week to ensure uniform mycelial colonization.
-
Phase 2: Extraction & Partitioning
Objective: Extract the metabolite while removing the significant lipid load contributed by the rice substrate.
Reagents:
-
Methanol (MeOH), n-Hexane, Dichloromethane (
).[6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Procedure:
-
Harvesting:
-
After 4 weeks, the rice culture should be fully colonized (often pinkish/white mycelium).
-
Dry the culture in a forced-air oven at 50°C for 48 hours (or lyophilize if available to preserve heat-sensitive co-metabolites).
-
Grind the dried culture to a fine powder using a laboratory mill.
-
-
Solvent Extraction:
-
Transfer 500 g of milled culture to a large vessel.
-
Extract with 1.5 L of MeOH : 1% NaCl (aq) (55:45 v/v) .
-
Homogenize (blender or Ultra-Turrax) for 5 minutes.
-
Filter through Whatman No. 1 filter paper. Repeat extraction once with fresh solvent if necessary.
-
-
Defatting (Critical Step):
-
Enrichment:
-
Extract the defatted aqueous phase with Dichloromethane (
) (3 x 500 mL).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Fusapyrone will partition into the
phase. -
Combine the organic phases, dry over anhydrous
, and evaporate to dryness under reduced pressure (Rotavap) at 40°C. -
Result: A crude oily residue.[6]
-
Phase 3: Purification
Objective: Isolate fusapyrone from structurally similar congeners (e.g., deoxyfusapyrone).[5]
Procedure:
-
Silica Gel Open Column:
-
Stationary Phase: Silica gel 60 (0.063–0.200 mm).[5]
-
Sample Loading: Dissolve crude residue in a minimum volume of
and load. -
Elution Gradient:
Step Solvent System Ratio Volume Objective | 1 |
| 100% | 2 CV | Remove non-polar impurities | | 2 |ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> | 95:5 | 2 CV | Elute minor impurities | | 3 | | 90:10 | 3 CV | Elute Deoxyfusapyrone | | 4 | | 70:30 | 3 CV | Elute Fusapyrone |
-
-
TLC Monitoring:
-
Plate: Silica Gel 60
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mobile Phase:
(7:3).[6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Visualization: UV at 254 nm (dark spots) and spraying with
/heating (charring). Fusapyrone typically appears atngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> .
-
-
Final Polishing (HPLC):
Analytical Validation
To confirm the identity of the isolated compound, compare spectral data with established literature values.
| Technique | Parameter | Expected Observation |
| HPLC-UV | Retention Time | Single peak at 285 nm absorption max.[5] |
| ESI-MS | Positive Mode | |
| 1H-NMR | Key Signals | Olefinic protons (5.0-7.0 ppm); Glycosidic anomeric proton; Methyl singlets (0.8-1.8 ppm). |
| Bioassay | Geotrichum candidum | Zone of inhibition in disk diffusion assay. |
Troubleshooting & Optimization
-
Issue: Low Yield.
-
Cause: Incomplete colonization of rice.
-
Solution: Ensure moisture content is strictly 45%. If too dry, fungus grows poorly; if too wet, bacterial contamination occurs. Shake flasks during the first week to prevent clumping.
-
-
Issue: Emulsion during Partitioning.
-
Cause: High protein/starch content.
-
Solution: Add a small amount of brine (saturated NaCl) to the mixture or centrifuge the emulsion to break it.
-
-
Issue: Co-elution of Deoxyfusapyrone.
-
Cause: Gradient too steep.
-
Solution: Use a shallower gradient (e.g., 0.5% MeOH increments) around the 90:10 region on the silica column.
-
References
-
Evidente, A., et al. (1994).[1][5][7][8] Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum.[1][2][3][4][5][7][8] Natural Toxins, 2(1), 4-13.[5][8] Link
-
Altomare, C., et al. (1999). High performance liquid chromatography for the analysis of fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum.[1][3][4][7] Natural Toxins, 7(4), 133-137.[3][4][5] Link
-
Hiramatsu, F., et al. (2006).[1][5] Isolation and structure elucidation of neofusapyrone from a marine-derived Fusarium species, and structural revision of fusapyrone and deoxyfusapyrone.[1][2] The Journal of Antibiotics, 59(11), 704-709.[5] Link
-
Favilla, M., et al. (2008).[5][9] Inhibition of species of the Aspergillus section Nigri and ochratoxin A production in grapes by fusapyrone. Applied and Environmental Microbiology, 74(7), 2248-2253.[5][9] Link
Sources
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High performance liquid chromatography for the analysis of fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Application Note: Fusapyrone as a Novel Postharvest Biocontrol Agent for Grapes
[1]
Executive Summary
Postharvest decay in viticulture, primarily driven by Botrytis cinerea (Grey Mold) and Aspergillus section Nigri (Black Mold), results in significant economic loss and mycotoxin contamination (specifically Ochratoxin A - OTA).[1] Conventional synthetic fungicides face increasing regulatory pressure and resistance issues.
Fusapyrone (FP) , a bioactive
Key Advantages:
-
Selectivity: High efficacy against filamentous fungi (Botrytis, Aspergillus) with minimal impact on fermentative yeasts (Saccharomyces cerevisiae), preserving winemaking potential.[1]
-
Safety Profile: Low mammalian cytotoxicity and zootoxicity compared to other Fusarium metabolites.
-
Mycotoxin Mitigation: Significantly inhibits OTA biosynthesis in Aspergillus carbonarius.
Chemical Properties & Mechanism of Action[3]
Molecule Description
Fusapyrone is a polyketide synthase-derived metabolite.[1] Structurally, it consists of a 4-hydroxy-2-pyrone ring substituted with a glycosyl moiety and a complex aliphatic chain.[1]
-
CAS Number: 156856-31-4[1]
-
Molecular Formula:
[1][2] -
Solubility: Soluble in Methanol, Ethanol, DMSO, and DMF. Sparingly soluble in water.
Mechanism of Action (MOA)
Unlike fungicides that target specific enzymatic sites (e.g., strobilurins), Fusapyrone appears to exert a multi-target effect involving cell wall integrity and membrane permeability.
Observed Phenotypes:
-
Hyphal Swelling: Treatment leads to pronounced bulges and thickening of hyphal tips.
-
Chitin Synthesis Interference: Disruption of the apical growth zone suggests interference with chitin synthase trafficking or regulation.
-
Membrane Permeabilization: Leakage of intracellular electrolytes at high concentrations.
Figure 1: Proposed mechanism of action of Fusapyrone involving cell wall stress and metabolic downregulation.[1]
Production and Purification Protocol
For research applications, Fusapyrone is typically produced via solid-state fermentation.[1]
Fermentation
-
Inoculum: Maintain Fusarium semitectum (e.g., strain ITEM 393) on Potato Dextrose Agar (PDA).[1]
-
Substrate: Autoclave 200g of polished rice with 40% moisture content in 1L Erlenmeyer flasks.
-
Incubation: Inoculate rice with spore suspension (
conidia/mL). Incubate at 25°C for 28 days in the dark.
Extraction & Purification Workflow
Reagents Required: Ethyl Acetate (EtOAc), Methanol (MeOH), n-Hexane, HPLC-grade Water.[1]
Step-by-Step Protocol:
-
Crude Extraction: Homogenize fermented rice. Extract 3x with EtOAc (1:3 w/v).[1]
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield Crude Extract.
-
Defatting: Partition crude extract between MeOH:H2O (9:1) and n-Hexane to remove lipids.[1] Retain the Methanol phase.
-
Purification (Preparative HPLC):
Figure 2: Downstream processing workflow for isolation of Fusapyrone.[1]
Application Protocol: Postharvest Treatment of Grapes
This protocol is designed for ex vivo efficacy testing on table grapes (e.g., cv.[1] Italia or Red Globe).[1]
Preparation of Working Solution
Fusapyrone is hydrophobic. A surfactant is required for aqueous application.
-
Stock Solution: Dissolve 10 mg Fusapyrone in 1 mL Methanol (10 mg/mL). Store at -20°C.
-
Working Solution (100 µg/mL):
-
Dilute 100 µL Stock Solution into 9.9 mL Water containing 0.05% Tween-20.[1]
-
Note: Final methanol concentration is 1%, which is generally non-toxic to grape skin but should be controlled for.
-
In Vivo Grape Assay (Dip Method)[2]
Materials:
-
Fresh table grapes (detached from rachis, surface sterilized with 1% NaClO, rinsed).
-
Pathogen Inoculum: Botrytis cinerea conidia (
spores/mL).[1]
Protocol:
-
Wounding: Create a micro-wound (2mm deep) on the equator of each berry using a sterile needle.
-
Inoculation: Pipette 10 µL of B. cinerea suspension into the wound. Allow to dry for 2 hours.
-
Treatment:
-
Incubation: Place berries in plastic trays with high humidity (>90% RH). Incubate at 20°C (simulated shelf) or 4°C (cold storage).
-
Assessment: Score decay diameter (mm) daily for 7-14 days.
Efficacy Data Summary
The following data summarizes typical results observed in Vitis vinifera assays [1, 2].
| Pathogen | Treatment Conc.[3][4][5][6][7][8] (µg/mL) | Disease Reduction (%) | OTA Reduction (%) |
| Botrytis cinerea | 50 | 65 - 75% | N/A |
| Botrytis cinerea | 100 | > 90% | N/A |
| Aspergillus carbonarius | 50 | 80 - 85% | 95% |
| Aspergillus carbonarius | 100 | > 99% | > 99% |
| Saccharomyces cerevisiae | 100 | 0% (No Inhibition) | N/A |
Table 1: Efficacy of Fusapyrone against key grape pathogens and mycotoxin accumulation.
Safety & Toxicology (E-E-A-T)
For drug development professionals, understanding the safety margin is critical. Unlike zearalenone or trichothecenes, Fusapyrone exhibits a favorable safety profile.
-
Mammalian Cytotoxicity: Low.[9] In assays using human lymphocytes and various cell lines, Fusapyrone showed
values significantly higher (>50 µg/mL) than its effective antifungal concentration [3].[1] -
Zootoxicity: Non-toxic to Artemia salina (Brine shrimp) larvae at concentrations up to 500 µM [4].[1]
-
Phytotoxicity: No phytotoxic effects (necrosis or chlorosis) observed on grape skin or leaves at therapeutic doses (up to 200 µg/mL).[1]
Expert Note: While preliminary data is promising, Fusapyrone is currently a Research Use Only (RUO) compound.[1] It has not yet been registered as a pesticide by the EPA or EFSA. Full ADME (Absorption, Distribution, Metabolism, Excretion) studies are required for commercial registration.
References
-
Favilla, M., et al. (2008). "Inhibition of Species of the Aspergillus Section Nigri and Ochratoxin A Production in Grapes by Fusapyrone."[10][11] Applied and Environmental Microbiology, 74(7), 2248–2253.[10][11]
-
Altomare, C., et al. (2000). "Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum."[12] Journal of Natural Products, 63(8), 1131–1135.
-
Evidente, A., et al. (2004). "Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum."[13] Journal of Agricultural and Food Chemistry, 52(24), 7205-7213.[1]
-
Altomare, C. (2004). "Fusapyrone and deoxyfusapyrone: antifungal alpha-pyrones from Fusarium semitectum."[1][13] ResearchGate.[14]
Disclaimer: This protocol is intended for research and development purposes only. The user assumes all responsibility for compliance with local regulations regarding the use of bioactive metabolites.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. extension.oregonstate.edu [extension.oregonstate.edu]
- 5. mdpi.com [mdpi.com]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. publicatt.unicatt.it [publicatt.unicatt.it]
- 9. Discovery of fungal-specific targets and inhibitors using chemical phenotyping of pathogenic spore germination | bioRxiv [biorxiv.org]
- 10. apexbt.com [apexbt.com]
- 11. Inhibition of species of the Aspergillus section Nigri and ochratoxin a production in grapes by fusapyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: In Vitro Antifungal Susceptibility Testing Protocols for Fusapyrone
Abstract
Fusapyrone, an
This guide provides a standardized, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of fusapyrone. It harmonizes principles from CLSI M38 (Filamentous Fungi) and M27 (Yeasts) standards, adapted specifically for the physicochemical properties of pyrone-derived compounds.[1]
Pre-Analytical Considerations & Compound Handling[1]
Chemical Properties & Solubility
Fusapyrone is a 3-substituted-4-hydroxy-6-alkyl-2-pyrone.[1][4][5][6] It is highly lipophilic and practically insoluble in water. Improper solubilization is the primary cause of experimental failure (precipitation in media).
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent. Methanol is a secondary alternative but less compatible with polystyrene microplates.
-
Stock Concentration: Prepare a 100× Stock Solution (e.g., 6400 µg/mL) to ensure the final solvent concentration in the assay well is
.
Stability & Storage[1][2]
-
Powder: Store at -20°C, desiccated.
-
Solubilized Stock: Stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.[1]
Critical Control Point: Fusapyrone may adhere to polypropylene plastics due to hydrophobicity. Use low-binding tubes for serial dilutions or glass vials for the primary stock.[1]
Core Protocol: Broth Microdilution for Filamentous Fungi (Molds)
Target Organisms: Aspergillus fumigatus, A. flavus, Botrytis cinerea, Penicillium spp. Basis: Adapted from CLSI M38-A2/Ed3.[1]
Media Preparation (RPMI 1640)
Standard Sabouraud Dextrose Broth is not recommended for MIC determination due to pH variability.[1]
-
Base: RPMI 1640 medium (with glutamine, without bicarbonate).
-
Buffer: MOPS (3-(N-morpholino)propanesulfonic acid) at 0.165 M final concentration.
-
pH Adjustment: Adjust to pH 7.0 ± 0.1 at 25°C.
-
Sterilization: Filter sterilize (0.22 µm). Do not autoclave.
Inoculum Preparation
Standardization of the spore count is vital for reproducibility.
-
Grow the mold on Potato Dextrose Agar (PDA) slants at 35°C for 2–7 days until sporulation occurs.
-
Cover colonies with 1 mL sterile saline (0.85%) containing 0.05% Tween 20 . (Tween is essential to disperse hydrophobic spores).[1]
-
Gently probe colonies; let heavy particles settle for 3–5 minutes.
-
Transfer supernatant to a sterile tube. Vortex for 15 seconds.
-
Adjust density spectrophotometrically (530 nm) to 0.09–0.13 OD (approx.
CFU/mL).[1] -
Final Dilution: Dilute this suspension 1:50 in RPMI 1640 medium to achieve the 2× Working Inoculum (
CFU/mL).
Assay Setup (96-Well Microplate)
We utilize a "2× Concentration" method to simplify liquid handling.[1]
| Step | Action | Volume |
| 1 | Dispense 2× Fusapyrone in RPMI into columns 1–10.[1] | 100 µL |
| 2 | Dispense Drug-Free RPMI (with 1% DMSO) into column 11 (Growth Control). | 100 µL |
| 3 | Dispense Sterile RPMI into column 12 (Sterility Control). | 200 µL |
| 4 | Add 2× Working Inoculum to columns 1–11. | 100 µL |
| Total | Final Volume per well. | 200 µL |
Final Testing Range: Typically 0.03 µg/mL to 64 µg/mL.
Secondary Protocol: Specificity Profiling (Yeasts)
Target Organisms: Candida albicans, Cryptococcus neoformans. Basis: Adapted from CLSI M27-Ed4.[1]
Note: Fusapyrone is often reported as inactive or having high MICs (>32 µg/mL) against Candida spp.[1] This protocol serves as a specificity control to verify the compound's selective activity against molds.
-
Modification from Mold Protocol:
-
Inoculum: Pick 5 colonies from 24h culture. Suspend in saline. Adjust to 0.5 McFarland. Dilute 1:1000, then 1:20 in RPMI.
-
Incubation: 35°C for 24–48 hours.
-
Endpoint: Look for 50% inhibition (prominent reduction in turbidity) compared to growth control, as pyrones may exhibit trailing growth in yeasts.
-
Experimental Workflow Visualization
The following diagram illustrates the critical path for the Broth Microdilution assay, highlighting the divergence between Mold and Yeast processing.
Figure 1: Generalized workflow for Fusapyrone susceptibility testing, distinguishing inoculum preparation for molds vs. yeasts.[1]
Data Interpretation & Quality Control
Reading the Results (MIC Determination)
Fusapyrone often yields a "trailing" effect (partial inhibition) at lower concentrations.[1]
-
Visual Endpoint (Standard): The lowest concentration that produces 100% inhibition (optically clear well) compared to the growth control.
-
Spectrophotometric Endpoint: The lowest concentration showing
reduction in Optical Density (OD) at 530 nm.[1]
Quality Control (QC)
Every assay run must include standard reference strains to validate the media and drug potency. Since Fusapyrone has no official CLSI breakpoints, use Amphotericin B or Itraconazole as a parallel control drug to verify the system.
Recommended QC Strains:
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitation in wells | Drug insolubility in RPMI.[1] | Ensure DMSO stock is fully dissolved. Do not exceed 64 µg/mL in the final well. |
| Growth in Sterility Control | Media contamination. | Discard run. Filter sterilize RPMI again. Check biosafety cabinet airflow. |
| "Skipped" Wells | Pipetting error or drug carryover. | Use reverse pipetting technique. Ensure tips are changed between rows. |
| Poor Mold Growth | Non-viable spores. | Use fresh cultures (2–7 days old). Ensure Tween 20 was used to disperse hydrophobic spores. |
Time-Kill Kinetics (Pharmacodynamics)
To distinguish whether fusapyrone acts as a fungistat (inhibits growth) or fungicide (kills), a time-kill assay is required.[1]
-
Setup: Prepare 10 mL of RPMI containing fusapyrone at 2× MIC and 4× MIC . Include a growth control (solvent only).[1]
-
Inoculum: Add spores to reach a starting density of
CFU/mL. -
Sampling: Remove 100 µL aliquots at T=0, 4, 8, 12, 24, and 48 hours.
-
Plating: Serially dilute aliquots in saline and plate onto Sabouraud Dextrose Agar (SDA).
-
Analysis: Count colonies (CFU/mL).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[1][10][11][12] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
-
Evidente, A., et al. (1994).[5][7] "Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum."[1][13][3][4][5][7][14] Natural Toxins, 2(1), 4-13.[1][4]
-
Altomare, C., et al. (2000).[13] "Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum." Journal of Natural Products, 63(8), 1131-1135.[1]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[1] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia-forming moulds. E.Def 9.3.2.
-
Favilla, M., et al. (2008).[12] "Inhibition of Species of the Aspergillus Section Nigri and Ochratoxin A Production in Grapes by Fusapyrone." Applied and Environmental Microbiology, 74(7), 2248-2253.[1][2] [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]
- 9. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 10. njccwei.com [njccwei.com]
- 11. intertekinform.com [intertekinform.com]
- 12. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard CLSI Document M38-A2 – ScienceOpen [scienceopen.com]
- 13. Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation of Fusapyrone Standards for UV Detection at 285 nm
Abstract
This document provides a comprehensive guide for the accurate and reproducible preparation of fusapyrone standard solutions for quantitative analysis using UV detection at 285 nm. Fusapyrone, a broad-spectrum antifungal metabolite isolated from several Fusarium species, requires precise quantification in various research and development settings, from natural product discovery to agricultural applications.[1][2] The protocol herein details the necessary materials, step-by-step procedures for creating primary stock and working standard solutions, and best practices for ensuring the integrity and stability of these standards. The causality behind solvent selection, wavelength choice, and handling procedures is explained to provide a deep understanding of the methodology.
Introduction to Fusapyrone and UV Spectrophotometry
Fusapyrone is a polyketide with a pyrone ring structure that exhibits significant antifungal properties against a range of plant and human pathogenic fungi.[3][4] Its potential as a biocontrol agent for postharvest crop diseases necessitates reliable analytical methods for its detection and quantification.[5] High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a common and effective technique for this purpose.
The principle of UV detection is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. Fusapyrone exhibits a characteristic absorption maximum at 285 nm, making this wavelength ideal for its selective and sensitive detection.[6][7] Accurate preparation of calibration standards is the cornerstone of quantitative analysis, as the concentration of unknown samples is determined by comparing their response to a calibration curve generated from standards of known concentrations.
Physicochemical Properties of Fusapyrone
A thorough understanding of the analyte's properties is critical for developing a robust analytical method.
| Property | Value | Source(s) |
| CAS Number | 156856-31-4 | [1] |
| Molecular Formula | C₃₄H₅₄O₉ | [1] |
| Molecular Weight | 606.8 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (Typical) | >98% by HPLC | [1] |
| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF. Poor water solubility. | [1][2][5] |
| Storage | -20°C for long-term stability (≥ 4 years as a solid) | [1][5] |
Rationale for Methodological Choices
-
Wavelength Selection (285 nm): Published HPLC methods for fusapyrone have identified 285 nm as a characteristic absorption maximum for the α-pyrone structure.[6][7] Working at the λmax provides the highest sensitivity and minimizes the impact of minor fluctuations in the lamp output, thereby ensuring the robustness of the method.
-
Solvent Selection (Methanol): Fusapyrone is readily soluble in methanol.[1][2][5] Methanol is an ideal solvent for preparing standards for reversed-phase HPLC for several reasons:
-
It is a common component of the mobile phase (e.g., Methanol-Water mixtures) used for the separation of fusapyrone on C18 columns, ensuring miscibility and preventing peak distortion.[6][7]
-
It has a low UV cutoff, meaning it is transparent at 285 nm and will not interfere with the detection of fusapyrone.
-
It is a volatile solvent, which is advantageous if sample concentration is required, though not typically necessary for standard preparation.
-
-
Material Selection (Amber Glassware): To prevent potential photodegradation of the fusapyrone molecule, the use of amber glass vials or wrapping standard glassware in aluminum foil is a critical precaution.
Experimental Workflow for Standard Preparation
The following diagram illustrates the logical flow from the primary stock solution to the final working standards used for generating a calibration curve.
Caption: Workflow for fusapyrone standard preparation.
Protocol: Preparation of Fusapyrone Standards
Materials and Equipment
-
Fusapyrone analytical standard (purity ≥98%)
-
HPLC-grade Methanol
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes (P100, P1000)
-
Pipette tips
-
Amber glass vials with screw caps
-
Spatula
-
Weighing paper
-
Ultrasonic bath
Protocol 1: Preparation of Primary Stock Solution (1000 µg/mL)
Objective: To create a concentrated, accurate stock solution from the solid fusapyrone standard.
-
Tare the Balance: Place a piece of weighing paper on the analytical balance and tare it.
-
Weigh Fusapyrone: Accurately weigh approximately 10 mg of the fusapyrone solid standard onto the weighing paper. Record the exact weight (e.g., 10.05 mg).
-
Transfer to Flask: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. Use a small funnel to prevent loss of material.
-
Initial Dissolution: Add approximately 7-8 mL of HPLC-grade methanol to the flask.
-
Ensure Complete Dissolution: Cap the flask and sonicate in an ultrasonic bath for 5-10 minutes to ensure all the fusapyrone has completely dissolved. Visually inspect for any remaining solid particles.
-
Bring to Volume: Allow the solution to return to room temperature. Then, carefully add methanol dropwise until the bottom of the meniscus is level with the calibration mark on the neck of the flask.
-
Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculate Exact Concentration: The exact concentration of the stock solution is calculated as: Concentration (µg/mL) = (Weight of Fusapyrone in mg * Purity) / Volume of Flask in mL * 1000 Example: (10.05 mg * 0.98) / 10 mL * 1000 = 984.9 µg/mL
-
Storage: Transfer the primary stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and your initials. Store at -20°C.
Protocol 2: Preparation of Working Standards (Calibration Curve)
Objective: To create a series of diluted standards from the primary stock to cover the expected analytical range.
-
Equilibrate Stock: Remove the primary stock solution from the -20°C freezer and allow it to equilibrate to room temperature before opening to prevent condensation.
-
Plan Dilutions: A serial dilution is recommended for accuracy. The following table provides an example for creating a 6-point calibration curve.
| Target Concentration (µg/mL) | Volume of Stock/Intermediate (µL) | Source Solution | Final Volume (mL) | Diluent (Methanol) Volume |
| 100 (Intermediate) | 1015 µL | Primary Stock (984.9 µg/mL) | 10 | ~8.985 mL |
| 50 | 500 µL | 100 µg/mL Intermediate | 1 | 500 µL |
| 25 | 250 µL | 100 µg/mL Intermediate | 1 | 750 µL |
| 10 | 100 µL | 100 µg/mL Intermediate | 1 | 900 µL |
| 5 | 500 µL | 10 µg/mL Standard | 1 | 500 µL |
| 1 | 100 µL | 10 µg/mL Standard | 1 | 900 µL |
| 0.5 | 50 µL | 10 µg/mL Standard | 1 | 950 µL |
-
Perform Dilutions: Using calibrated micropipettes and fresh tips for each transfer, accurately pipette the required volume of the source solution into a labeled volumetric flask or vial. Add the diluent (methanol) to reach the final volume.
-
Mix Thoroughly: Cap and vortex each working standard for 10-15 seconds to ensure homogeneity.
-
Usage: These working standards are now ready for injection into the HPLC-UV system. It is best practice to prepare working standards fresh daily from the refrigerated or frozen primary stock.
Quality Control and System Suitability
-
Calibration Curve: After injecting the standards, plot the peak area (or height) against the corresponding concentration. The resulting calibration curve should be linear over the intended analytical range.
-
Coefficient of Determination (r²): A linear regression analysis should yield an r² value of ≥ 0.995, indicating a strong correlation between concentration and response.
-
Blanks: Inject a solvent blank (methanol) between standards and samples to ensure there is no carryover from previous injections.
-
Check Standard: Periodically re-inject one of the mid-range calibration standards during a sample run. The calculated concentration should be within ±10% of its nominal value to verify the stability of the system.
Safety Precautions
-
Always handle fusapyrone and organic solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for fusapyrone and methanol before handling.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Evidente, A., et al. (1999). High performance liquid chromatography for the analysis of fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum. Natural Toxins, 7(4), 133-7. [Link]
-
ResearchGate. (n.d.). High performance liquid chromatography for the analysis of fusapyrone and deoxyfusapyrone, two antifungal α-pyrones from Fusarium semitectum. Retrieved February 20, 2026, from [Link]
-
Studt, L., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers in Fungal Biology, 2, 705574. [Link]
- Altomare, C., et al. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum.
-
ResearchGate. (n.d.). Structure formulae of fusapyrone and deoxyfusapyrone (1 and 2). Retrieved February 20, 2026, from [Link]
-
Bioaustralis Fine Chemicals. (n.d.). Fusapyrone. Retrieved February 20, 2026, from [Link]
-
Hiramatsu, F., et al. (2006). Isolation and Structure Elucidation of Neofusapyrone From a Marine-Derived Fusarium Species, and Structural Revision of Fusapyrone and Deoxyfusapyrone. The Journal of Antibiotics, 59(11), 704-9. [Link]
-
Altomare, C., et al. (2004). Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum. Journal of Agricultural and Food Chemistry, 52(10), 2997-3001. [Link]
-
ResearchGate. (n.d.). HPLC Chromatogram and UV absorption spectra of the endophytic fungus Fusarium equiseti showing the presence of Phomoxanthone A. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Identification of fusarin C by UV spectra using HPLC with diode array.... Retrieved February 20, 2026, from [Link]
-
Lin, J. H., et al. (2019). Validated HPLC Method with UV Detection for Florfenicol Determination in Bester Sturgeon, A Cultured Hybrid of Huso Huso × Acipenser ruthenus. Biomedical Journal of Scientific & Technical Research, 17(2). [Link]
- Zaini, F., et al. (2017). Determination of T-2 Mycotoxin in Fusarium strains by HPLC with fluorescence detector. Journal of Applied Biotechnology Reports, 4(2), 629-633.
Sources
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. apexbt.com [apexbt.com]
- 4. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. High performance liquid chromatography for the analysis of fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Solvent systems for thin-layer chromatography (TLC) of fusapyrone
Application Note: Solvent Systems for Thin-Layer Chromatography (TLC) of Fusapyrone
Abstract & Scope
This technical guide details the thin-layer chromatography (TLC) methodologies for the analysis of Fusapyrone (FP) and its structural analog Deoxyfusapyrone (DFP) . These
Due to the structural similarity between FP and DFP—differing only by a single hydroxyl group on the aliphatic chain—standard generic solvent systems often fail to resolve them adequately. This note provides validated normal-phase (NP) and reverse-phase (RP) systems, visualization techniques, and troubleshooting logic to ensure reproducible separation during fermentation screening and purification.
Chemical Context & Separation Logic
To design an effective TLC system, one must understand the analyte's polarity profile:
-
Fusapyrone (FP): High polarity due to a glycosidic moiety (4-deoxy-
-xylo-hexopyranose) and multiple hydroxyl groups on the polyene chain. -
Deoxyfusapyrone (DFP): Slightly less polar than FP (lacks one hydroxyl group).
-
Matrix: Crude Fusarium extracts contain highly lipophilic pigments (fast-moving) and very polar sugars (baseline).
The Separation Challenge: In standard lipophilic systems (e.g., Hexane:EtOAc), both compounds remain at the baseline. In highly polar systems (e.g., pure MeOH), they co-elute near the solvent front. The "Goldilocks" zone requires a chlorinated solvent modified with a polar alcohol.
DOT Diagram: Separation Logic
Caption: Mechanistic logic of Fusapyrone separation on Silica Gel. FP interacts more strongly with the stationary phase due to the extra hydroxyl group.
Validated Solvent Systems
The following systems have been synthesized from primary isolation literature (Evidente et al.) and optimized for modern HPTLC/TLC workflows.
Table 1: Solvent System Performance Matrix
| System ID | Composition (v/v) | Type | Target Application | Typical Rf (FP) | Typical Rf (DFP) |
| Sys-A | Chloroform : Methanol (9:1) | NP | Standard Analysis. Best balance for clean extracts. | 0.25 – 0.30 | 0.45 – 0.50 |
| Sys-B | Chloroform : Methanol (7:3) | NP | Crude Screening. Moves FP away from baseline impurities. | 0.55 – 0.65 | 0.75 – 0.80 |
| Sys-C | Chloroform : Isopropanol (95:5) | NP | High Resolution. For acetylated derivatives or high-purity checks. | < 0.10 (Native) | 0.15 (Native) |
| Sys-D | Acetonitrile : Water (1:1) | RP | Confirmation. Orthogonal selectivity on C18 plates. | 0.53 | 0.45 |
*Note: On Reverse Phase (RP), the elution order reverses. The more polar FP moves faster (higher Rf) than the less polar DFP.
Detailed Experimental Protocol
Phase 1: Sample Preparation
-
Crude Extract: Dissolve 10 mg of crude organic extract (EtOAc residue) in 1 mL of Methanol (MeOH).
-
Purified Fraction: Dissolve 1 mg in 1 mL of CHCl3:MeOH (1:1).
-
Standard: If available, prepare 1 mg/mL solutions of FP and DFP reference standards.
Phase 2: Stationary Phase Selection
-
Standard: Merck Silica Gel 60 F
on aluminum or glass sheets (20 x 20 cm). -
Activation: Pre-heat plates at 105°C for 30 minutes to remove atmospheric moisture (crucial for reproducible Rf values in chloroform systems).
Phase 3: Development (System A: CHCl3:MeOH 9:1)
-
Chamber Saturation: Line a twin-trough chamber with filter paper. Add 20 mL of solvent. Close lid and equilibrate for 20 minutes. Why? Saturation prevents "smiling" solvent fronts and ensures consistent Rf values.
-
Spotting: Apply 2–5
L of sample using a capillary or micropipette, 1.5 cm from the bottom edge. Keep spot diameter < 3 mm.[1] -
Run: Develop until the solvent front reaches 1 cm from the top edge (approx. 15-20 min).
-
Drying: Dry the plate in a fume hood with a stream of warm air to remove traces of chloroform.
Phase 4: Visualization & Detection
Fusapyrone is UV-active but benefits from chemical derivatization for specific identification.
-
UV 254 nm (Non-Destructive):
-
Chemical Staining (Destructive - Universal):
-
Reagent: 10% H
SO in Methanol OR Phosphomolybdic Acid (PMA) (5% in EtOH). -
Procedure: Spray plate evenly. Heat at 110°C for 5–10 minutes.
-
Appearance: FP and DFP appear as dark brown/black charred spots.
-
-
Chemical Staining (Specific - Optional):
Workflow Diagram
Caption: Step-by-step decision workflow for Fusapyrone TLC analysis.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Streaking / Tailing | Acidic nature of the 4-OH group causing ionization on silica. | Add 0.1% Formic Acid or Acetic Acid to the mobile phase to suppress ionization. |
| Co-elution (One Spot) | System too polar (Rf > 0.8) or too non-polar (Rf < 0.1). | If Rf > 0.8, switch from System B (7:3) to System A (9:1). If Rf < 0.1, add more MeOH. |
| "Smiling" Front | Uneven saturation in the chamber. | Ensure filter paper lining is wet with solvent; allow 20 min equilibration before inserting plate. |
| Ghost Spots | Decomposition of acetals/hemiacetals. | Avoid using Acetone in the mobile phase; stick to CHCl |
References
-
Evidente, A., et al. (1994). "Fusapyrone and deoxyfusapyrone, two antifungal
-pyrones from Fusarium semitectum." Journal of Natural Products, 57(12), 1749-1755. -
Altomare, C., et al. (2000). "Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum."[4] Journal of Natural Products, 63(8), 1131-1135.
-
Hiramatsu, F., et al. (2006). "Isolation and Structure Elucidation of Neofusapyrone... and Structural Revision of Fusapyrone."[5] The Journal of Antibiotics, 59(11), 704-709.[5][6]
-
Pascale, M., et al. (1999). "High performance liquid chromatography for the analysis of fusapyrone and deoxyfusapyrone..." Natural Toxins, 7(4), 133-137.[3][7]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and structure elucidation of neofusapyrone from a marine-derived Fusarium species, and structural revision of fusapyrone and deoxyfusapyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High performance liquid chromatography for the analysis of fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming nitrogen repression in fusapyrone fermentation
Introduction: The Nitrogen Repression Hurdle in Fusapyrone Production
Welcome to the technical support guide for overcoming nitrogen repression in fusapyrone fermentation. Fusapyrone and its derivatives are bioactive polyketides produced by various Fusarium species, such as F. mangiferae and F. semitectum, with notable antifungal properties.[1] For researchers in drug development and natural product synthesis, achieving high-yield, reproducible fermentation is paramount. However, a common and significant bottleneck is the phenomenon of Nitrogen Metabolite Repression (NMR) , also known as Nitrogen Catabolite Repression (NCR).
This guide is designed for researchers, scientists, and drug development professionals to diagnose and troubleshoot common issues related to NMR during fusapyrone production. As your application scientist, I will not only provide protocols but also explain the underlying biochemical logic to empower you to make informed decisions in your experimental designs.
Core Concept: Understanding the AreA/NIT2 Regulatory Pathway
In Fusarium and other ascomycetes, the cell's response to available nitrogen is governed by a sophisticated regulatory network. When the fungus encounters "preferred" or easily metabolized nitrogen sources like glutamine and ammonium, it actively represses the genes required to utilize alternative, "secondary" nitrogen sources.[2][3] This energy-saving mechanism, unfortunately, also often represses the expression of secondary metabolite biosynthetic gene clusters (BGCs), including the one responsible for fusapyrone.
The master switch for this process is a global GATA-type transcription factor known as AreA (in Aspergillus) or its ortholog Nit2 (in Neurospora).[2][4][5]
-
Under High-Nitrogen (Repressing) Conditions: The intracellular pool of glutamine is high. This state is sensed by the cell, leading to the interaction of AreA with a co-repressor protein (Nmr).[2][3] This complex prevents AreA from binding to DNA, thereby shutting down the transcription of nitrogen utilization genes and the fusapyrone BGC.
-
Under Low-Nitrogen (De-repressing/Limiting) Conditions: The intracellular glutamine pool is low. The AreA-Nmr interaction is disrupted, freeing AreA to translocate to the nucleus. Active AreA then binds to specific HGATAR sequences in the promoter regions of its target genes, activating their transcription and, consequently, initiating fusapyrone biosynthesis.[2]
Frequently Asked Questions (FAQs)
-
What is Nitrogen Metabolite Repression (NMR)?
-
Which nitrogen sources are generally "repressing" versus "non-repressing"?
-
Repressing (Preferred): Ammonium and glutamine are the most potent repressors. [2][3]High concentrations of most readily used amino acids also tend to be repressive.
-
Non-Repressing (Secondary/Limiting): Nitrate, nitrite, and certain amino acids like proline (when used as a sole, limiting nitrogen source) are typically non-repressing and can induce secondary metabolism. [6]
-
-
How does the Carbon-to-Nitrogen (C/N) ratio impact fusapyrone production?
-
What is the primary role of the AreA/NIT2 transcription factor?
-
Are other environmental factors important for fusapyrone fermentation?
-
Yes. While nitrogen is a critical regulator, factors like carbon source, temperature, pH, and aeration also significantly impact fungal growth and metabolism. [9]However, for fusapyrone, overcoming nitrogen repression is often the primary and most impactful optimization step.
-
Experimental Protocols
Protocol 1: Preparation of Nitrogen-Limiting vs. Repressing Fermentation Media
Objective: To prepare two distinct media to compare fusapyrone production under de-repressing (low N) and repressing (high N) conditions. This protocol is based on ICI (Imperial Chemical Industries) medium, commonly used for Fusarium cultivation. [10] Materials:
-
Deionized water
-
Glucose (or other suitable carbon source, e.g., sucrose)
-
KH₂PO₄
-
MgSO₄·7H₂O
-
FeSO₄·7H₂O
-
Trace element solution
-
Nitrogen sources: Sodium Nitrate (NaNO₃) and Glutamine (Gln)
-
Erlenmeyer flasks and appropriate closures
Procedure:
-
Prepare Base Medium: For 1 liter of ICI base medium, dissolve the following in ~900 mL of deionized water:
-
Carbon Source (e.g., Glucose): 40-50 g
-
KH₂PO₄: 5 g
-
MgSO₄·7H₂O: 2 g
-
FeSO₄·7H₂O: 10 mg
-
Trace Element Solution: 1 mL
-
-
Aliquot and Add Nitrogen: Divide the base medium into two equal volumes (e.g., 2 x 450 mL).
-
For Low-Nitrogen (De-repressing) Medium: To one 450 mL aliquot, add the required amount of NaNO₃ to achieve a final concentration of 6 mM .
-
For High-Nitrogen (Repressing) Medium: To the second 450 mL aliquot, add the required amount of Glutamine to achieve a final concentration of 60 mM .
-
-
Final Volume and Sterilization: Adjust the volume of each medium to 500 mL with deionized water. Dispense into appropriate fermentation vessels (e.g., 50 mL medium in 250 mL flasks). Autoclave at 121°C for 20 minutes.
-
Inoculation and Incubation: After cooling, inoculate with Fusarium spores or pre-cultured mycelia. Incubate under standard conditions (e.g., 28-30°C, 180 rpm, in the dark) for 7 days for secondary metabolite analysis. [10]
Protocol 2: Quantification of Fusapyrone by High-Performance Liquid Chromatography (HPLC)
Objective: To extract and quantify fusapyrone (FPY) and deoxyfusapyrone (dFPY) from culture supernatants.
Materials:
-
Culture supernatant
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV/Vis or DAD detector
-
Purified FPY and dFPY standards for calibration
Procedure:
-
Extraction:
-
Take a known volume of culture supernatant (e.g., 10 mL).
-
Perform liquid-liquid extraction twice with an equal volume of ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure.
-
-
Sample Preparation:
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (or acetonitrile) and water, both containing 0.1% formic acid. A typical gradient might be:
-
Start at 30% methanol.
-
Ramp to 95% methanol over 8-10 minutes.
-
Hold at 95% for 2-3 minutes.
-
Return to 30% and equilibrate for 3-4 minutes. [11] * Flow Rate: 0.35 - 1.0 mL/min.
-
-
Detection: Monitor at 285 nm, where α-pyrones have a characteristic absorption maximum. [12]4. Quantification:
-
Prepare a calibration curve using serial dilutions of the purified FPY and dFPY standards.
-
Calculate the concentration in the sample by comparing its peak area to the calibration curve.
-
Protocol 3: Gene Expression Analysis by qRT-PCR to Validate Nitrogen Repression
Objective: To compare the transcript levels of the fusapyrone PKS and areA genes under repressing and de-repressing nitrogen conditions.
Procedure:
-
Culturing and Harvest: Grow Fusarium in low-nitrogen and high-nitrogen media as described in Protocol 1 . Harvest mycelia during the exponential growth phase (e.g., after 3 days) by vacuum filtration. Immediately flash-freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from the frozen mycelia using a suitable kit (e.g., TRIzol or a column-based kit) following the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR:
-
Primer Design: Design and validate primers for your target genes (Fusapyrone PKS, areA) and a stable housekeeping gene (Actin, GAPDH, or β-tubulin).
-
Reaction Setup: Prepare qRT-PCR reactions using a SYBR Green-based master mix, your cDNA template, and the appropriate primers. Include no-template controls (NTCs) and no-reverse-transcriptase (-RT) controls.
-
Cycling Conditions: Run the reactions on a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension). Include a melt curve analysis at the end to verify product specificity.
-
-
Data Analysis:
-
Calculate the quantification cycle (Cq) values for each reaction.
-
Normalize the Cq values of your target genes to the housekeeping gene (ΔCq = Cq_target - Cq_housekeeping).
-
Calculate the relative fold change in gene expression between the low-N and high-N conditions using the ΔΔCq method (Fold Change = 2⁻ΔΔCq).
-
Expected Outcome: You should observe a significant upregulation of both the Fusapyrone PKS and areA genes in the low-nitrogen condition compared to the high-nitrogen condition.
-
References
-
Studt, L., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers in Fungal Biology, 2, 671796. Available from: [Link]
-
Tudzynski, B. (2019). Nitrogen regulation of fungal secondary metabolism in fungi. Frontiers in Fungal Biology. Available from: [Link]
-
Wagner, D., et al. (2013). Nitrate Assimilation in Fusarium fujikuroi Is Controlled by Multiple Levels of Regulation. PLoS ONE, 8(12), e82747. Available from: [Link]
-
Janevska, S., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. PubMed, 37744112. Available from: [Link]
-
Zhang, Y., et al. (2022). Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi. MDPI, 11(23), 2095. Available from: [Link]
-
Studt, L., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers in Fungal Biology. Available from: [Link]
-
Wang, C., et al. (2022). Nitrogen repression of DON biosynthesis is mediated by Mep2 ammonium permease in Fusarium graminearum. Environmental Microbiology, 24(11). Available from: [Link]
-
Tudzynski, B. (2019). Nitrogen regulation of fungal secondary metabolism in fungi. Frontiers in Fungal Biology. Available from: [Link]
-
Li, Y., et al. (2023). Bioinformatic Analysis of Secondary Metabolite Biosynthetic Potential in Pathogenic Fusarium. PMC, 10(11), 1269. Available from: [Link]
-
Nielsen, M. T., et al. (2021). Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition. MDPI, 10(6), 613. Available from: [Link]
-
Pellier, A. L., et al. (2003). CLNR1, the AREA/NIT2-like global nitrogen regulator of the plant fungal pathogen Colletotrichum lindemuthianum is required for the infection cycle. Molecular Microbiology, 48(3), 639-55. Available from: [Link]
-
Arst, H. N. Jr., & Cove, D. J. (1998). Mutational Analysis of AREA, a Transcriptional Activator Mediating Nitrogen Metabolite Repression in Aspergillus nidulans. University of Nebraska - Lincoln Digital Commons. Available from: [Link]
-
Marzluf, G. A. (1997). Genetic regulation of nitrogen metabolism in the fungi. Microbiology and Molecular Biology Reviews, 61(1), 17-32. Available from: [Link]
-
Meca, G., et al. (2010). Inhibition of Species of the Aspergillus Section Nigri and Ochratoxin A Production in Grapes by Fusapyrone. ResearchGate. Available from: [Link]
-
Li, J., et al. (2024). Optimization of Stationary Liquid Fermentation Conditions for N-Methylsansalvamide Production by the Endophytic Strain Fusarium sp. R1. MDPI, 13(5), 589. Available from: [Link]
-
Horst, F., et al. (2020). Ustilago maydis Nit2 Regulates Nitrate Utilisation During Biotrophy and Affects Amino Acid Metabolism of Galls Under Nitrogen Depletion. PMC. Available from: [Link]
-
Johnson, M. (2023). The Impact of Nitrogen on Fusarium sacchari Secondary Metabolism: A Multi-Omics Approach. Hilaris Publisher. Available from: [Link]
-
Zhang, Y., et al. (2022). Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi. PMC, 11(23), 2095. Available from: [Link]
-
Unknown Author. (2014). Effect of carbon/nitrogen ratio on bioactivities metabolites production. ResearchGate. Available from: [Link]
-
Gallo, A., et al. (2004). High performance liquid chromatography for the analysis of fusapyrone and deoxyfusapyrone, two antifungal α-pyrones from Fusarium semitectum. ResearchGate. Available from: [Link]
-
Pizzolitto, R. P., et al. (2021). Carbon sources to enhance the biosynthesis of useful secondary metabolites in Fusarium verticillioides submerged cultures. PubMed, 33797632. Available from: [Link]
-
Meca, G., et al. (2010). Inhibition of Species of the Aspergillus Section Nigri and Ochratoxin A Production in Grapes by Fusapyrone. PMC, 76(4), 1331-1336. Available from: [Link]
-
Yang, Y., & Hu, B. (2019). Effect of C/N ratio on biomass and lipid content. ResearchGate. Available from: [Link]
-
Atlas Scientific. (2023). How Does pH Affect Fermentation? Atlas Scientific. Available from: [Link]
-
Emerson. (n.d.). pH Control In Fermentation Plants. Emerson. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrogen regulation of fungal secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nitrogen regulation of fungal secondary metabolism in fungi [frontiersin.org]
- 4. CLNR1, the AREA/NIT2-like global nitrogen regulator of the plant fungal pathogen Colletotrichum lindemuthianum is required for the infection cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic regulation of nitrogen metabolism in the fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrate Assimilation in Fusarium fujikuroi Is Controlled by Multiple Levels of Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Solubilizing Fusapyrone in Aqueous Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of solubilizing fusapyrone for aqueous bioassays. As a lipophilic molecule, achieving a stable and biologically active solution of fusapyrone in aqueous media is critical for obtaining accurate and reproducible experimental results. This document offers practical solutions and explains the scientific principles behind each method.
Frequently Asked Questions (FAQs)
Q1: What is fusapyrone and why is its solubility a challenge?
Fusapyrone is a broad-spectrum antifungal metabolite produced by fungi of the Fusarium genus.[1][2][3] Its chemical structure, characterized as a γ-pyrone derivative, contributes to its lipophilic (fat-loving) nature and consequently, poor water solubility.[4][5] This hydrophobicity makes it difficult to dissolve directly in aqueous buffers and cell culture media, which are essential for most biological assays. Failure to achieve complete dissolution can lead to compound precipitation, inaccurate dosing, and unreliable experimental outcomes.[6][7]
Q2: I'm observing precipitation when I dilute my fusapyrone stock solution into my aqueous assay buffer. What's happening and how can I fix it?
This is a common issue known as "crashing out" of solution. It occurs when the concentration of the organic solvent in the final aqueous solution is too low to maintain the solubility of the hydrophobic compound.[8] Essentially, the fusapyrone molecules, no longer adequately solvated, aggregate and precipitate.
Troubleshooting Steps:
-
Optimize Final Concentration: The simplest approach is to test lower final concentrations of fusapyrone in your assay.
-
Minimize Organic Solvent Concentration: While counterintuitive, high concentrations of some organic solvents like DMSO can actually decrease the solubility of certain compounds in aqueous mixtures due to changes in the solution's structure.[9] It's crucial to keep the final concentration of any organic co-solvent as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts and cellular toxicity.[10][11]
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of the aqueous buffer, perform serial dilutions. Add the stock solution to a smaller, rapidly stirring volume of the buffer to promote rapid mixing and prevent localized high concentrations that can trigger precipitation.[6]
Troubleshooting Guide: Advanced Solubilization Techniques
When simple co-solvency is insufficient, more advanced formulation strategies are necessary. The following sections detail proven methods for enhancing the aqueous solubility of fusapyrone.
Method 1: Co-Solvent Systems
The use of a water-miscible organic solvent to first dissolve fusapyrone before dilution into an aqueous medium is the most common starting point.[8][12]
Recommended Co-Solvents for Fusapyrone:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used polar aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds.[13][14]
-
Ethanol (EtOH): A less toxic alternative to DMSO, often used in cell-based assays.[11][15]
-
N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent, but generally more toxic than DMSO.[13]
-
Methanol (MeOH): While effective for dissolving fusapyrone, its higher volatility and toxicity require careful handling.[13][16]
Table 1: Properties of Common Co-Solvents
| Solvent | Polarity (LogP) | Boiling Point (°C) | Key Considerations |
| DMSO | -1.35 | 189 | Highly effective, but can be toxic to cells at concentrations >0.5-1%.[10][11] Hygroscopic, absorbs water from the air, which can affect solubility.[9] |
| Ethanol | -0.31 | 78 | Lower toxicity than DMSO, but may have biological effects at higher concentrations.[11][15] |
| DMF | -1.01 | 153 | High solubilizing power, but generally more toxic than DMSO.[11] |
| Methanol | -0.77 | 65 | Effective solvent, but volatile and more toxic than ethanol.[15] |
Experimental Protocol: Preparing a Fusapyrone Stock Solution with a Co-Solvent
-
Weighing: Accurately weigh the desired amount of solid fusapyrone in a sterile microcentrifuge tube.
-
Solvent Addition: Add the minimum volume of the chosen co-solvent (e.g., DMSO) required to completely dissolve the fusapyrone. Gentle vortexing or sonication in a water bath can aid dissolution.
-
Stock Concentration: Calculate the final concentration of your stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[9][17]
dot
Caption: Workflow for the co-solvent solubilization method.
Method 2: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19][20] This unique structure allows them to encapsulate poorly soluble molecules like fusapyrone, forming a water-soluble "inclusion complex".[21][22]
Why Cyclodextrins are Effective:
-
Enhanced Solubility: By shielding the hydrophobic fusapyrone molecule within its core, the cyclodextrin-fusapyrone complex readily dissolves in water.[18][19]
-
Improved Stability: Encapsulation can protect fusapyrone from degradation.[21]
-
Reduced Toxicity: Cyclodextrins can sometimes reduce the toxicity of the guest molecule.[18]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): One of the most widely used cyclodextrins.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form of β-CD with increased water solubility and lower toxicity.[18]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified β-CD with excellent solubilizing capacity.[18]
Experimental Protocol: Preparing a Fusapyrone-Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous assay buffer to the desired concentration (e.g., 1-10% w/v).
-
Add Fusapyrone: Add the solid fusapyrone directly to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture at room temperature for several hours to overnight to allow for the formation of the inclusion complex. Gentle heating (e.g., 37-40°C) can sometimes accelerate this process, but the thermal stability of fusapyrone should be considered.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved fusapyrone.
-
Quantification: It is highly recommended to determine the actual concentration of solubilized fusapyrone in the filtrate using a suitable analytical method like HPLC-UV.[23]
dot
Caption: Workflow for cyclodextrin-based solubilization.
Method 3: Surfactant-Based Formulations
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[24][25] These micelles have a hydrophobic core that can entrap poorly soluble drugs like fusapyrone, thereby increasing their apparent solubility in water.[26]
Considerations for Using Surfactants:
-
Toxicity: Many surfactants can be toxic to cells, so it is crucial to determine the non-toxic concentration range for your specific cell line or bioassay.[15]
-
Type of Surfactant: Surfactants can be non-ionic, anionic, cationic, or zwitterionic. Non-ionic surfactants like Tween® 20 and Tween® 80 are generally less harsh on cells and are commonly used in biological research.[15]
-
Hydrophilic-Lipophilic Balance (HLB): The HLB value of a surfactant indicates its relative affinity for water and oil. For oil-in-water emulsions, which is the goal here, surfactants with a higher HLB value are generally preferred.[26]
Table 2: Common Surfactants for Bioassays
| Surfactant | Type | Typical Concentration Range | Key Considerations |
| Tween® 20 | Non-ionic | 0.01 - 0.1% (v/v) | Generally low toxicity, but can interfere with some assays.[15] |
| Tween® 80 | Non-ionic | 0.01 - 0.1% (v/v) | Similar to Tween® 20, with slightly different properties.[15] |
| Pluronic® F-68 | Non-ionic | 0.01 - 0.1% (w/v) | A block copolymer known for its low toxicity and use in cell culture. |
Experimental Protocol: Solubilization with Surfactants
-
Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in the aqueous assay buffer at a concentration above its CMC.
-
Prepare Fusapyrone Stock: Dissolve fusapyrone in a minimal amount of a suitable co-solvent (e.g., ethanol).
-
Addition to Surfactant Solution: Slowly add the fusapyrone stock solution to the rapidly stirring surfactant solution. This should be done dropwise to avoid localized precipitation.
-
Equilibration: Allow the solution to stir for a period to ensure the fusapyrone is incorporated into the micelles.
-
Final Concentration: Dilute the resulting solution to the desired final concentration for the bioassay.
pH Adjustment
Summary and Recommendations
| Method | Advantages | Disadvantages | Best For |
| Co-Solvents | Simple, widely applicable. | Potential for solvent toxicity and precipitation upon dilution. | Initial screening and proof-of-concept studies. |
| Cyclodextrins | High solubilization capacity, can improve stability and reduce toxicity. | May require optimization of cyclodextrin type and concentration. Potential for interference with some assays. | Cell-based assays and in vivo studies where low organic solvent is critical. |
| Surfactants | Effective for highly lipophilic compounds. | Potential for cell toxicity and interference with assay readouts. | Formulations where other methods have failed. |
It is recommended to start with the simplest method, co-solvency with DMSO or ethanol, while keeping the final solvent concentration below 0.5%. If solubility issues persist, progressing to cyclodextrin-based formulations, particularly with HP-β-CD, is a robust next step. Surfactants should be considered when other methods are not successful, with careful validation of their compatibility with the specific bioassay.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
- PubMed. (2018, August 15). Cyclodextrin complexes: Perspective from drug delivery and formulation.
- APExBIO. (n.d.). Fusapyrone - Broad-Spectrum Antifungal Metabolite.
- PubMed. (2004, May 19). Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum.
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- PubMed. (2000, August 15). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum.
- Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
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- Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
- Cayman Chemical. (n.d.). Fusapyrone (CAS Number: 156856-31-4).
- Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
- Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
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- ResearchGate. (2025, August 10). Isolation and Structure Elucidation of Neofusapyrone from a Marine-Derived Fusarium Species, and Structural Revision of Fusapyrone and Deoxyfusapyrone.
- PMC - NIH. (2023, April 13). Fusarium-Derived Secondary Metabolites with Antimicrobial Effects.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- JOCPR. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble.
- Wikipedia. (n.d.). Cosolvent.
- PMC - NIH. (n.d.). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae.
- (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- SciSpace. (n.d.). Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent.
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- (n.d.). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
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Minimizing deoxyfusapyrone co-purification in fusapyrone extracts
Technical Support Center: Fusapyrone Purification
Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive technical resource for minimizing and eliminating deoxyfusapyrone as a co-purifying impurity in fusapyrone extracts. This guide combines theoretical explanations with practical, field-tested troubleshooting strategies and protocols.
Introduction: The Challenge of Fusapyrone Purity
Fusapyrone and its immediate biosynthetic precursor, deoxyfusapyrone, are γ-pyrone polyketides produced by fungi such as Fusarium semitectum and Fusarium mangiferae.[1][2][3] Both molecules exhibit significant antifungal properties, making them promising candidates for agrochemical and pharmaceutical development.[4][5][6][7] However, their value in research and development is contingent on their purity. Deoxyfusapyrone differs from fusapyrone by a single hydroxyl group on the aliphatic side chain, a subtle structural difference that results in very similar physicochemical properties.[4][8] This similarity is the primary reason deoxyfusapyrone frequently co-purifies with fusapyrone, complicating downstream applications and potentially confounding biological activity data.[5]
This guide provides a structured approach to systematically address and resolve this critical purification challenge.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is deoxyfusapyrone almost always present in my fusapyrone extracts?
A: Deoxyfusapyrone is the direct biosynthetic precursor to fusapyrone.[1][2][3] Fungal metabolic pathways are often incomplete, leading to the accumulation and secretion of both the final product (fusapyrone) and its immediate precursor. Its presence is a natural consequence of the fungus's metabolism, not necessarily a flaw in your extraction procedure. Studies on Fusarium mangiferae have shown that the production of both compounds is highly dependent on culture conditions, such as the nitrogen source.[1][3][9]
Q2: My HPLC chromatogram shows two very close peaks. How can I definitively identify which is fusapyrone and which is deoxyfusapyrone?
A: The most reliable method is High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS). Fusapyrone has a molecular formula of C34H54O9, while deoxyfusapyrone is C34H54O8.[10] This difference of one oxygen atom (from a hydroxyl group) results in a mass difference of approximately 16 Da. The protonated molecule [M+H]+ for fusapyrone should appear at m/z 607.3846, while deoxyfusapyrone should be at m/z 591.3897.[1] Deoxyfusapyrone, being less polar due to having one fewer hydroxyl group, will typically elute slightly earlier than fusapyrone in a standard reverse-phase (e.g., C18) HPLC separation.[11]
Q3: Can I use simple liquid-liquid extraction (LLE) to separate them?
A: While LLE is excellent for initial cleanup, it is generally insufficient for complete separation of fusapyrone and deoxyfusapyrone. Their polarities are too similar for a clean partition between two immiscible solvents. However, a well-designed LLE can be used to enrich the fraction in your target compound prior to chromatography, reducing the load on your HPLC column.
Q4: What is an acceptable level of deoxyfusapyrone impurity?
A: This is application-dependent.
-
For initial bioactivity screening: <5% impurity may be acceptable, though this risks misattribution of activity.
-
For mechanism-of-action or structure-activity relationship (SAR) studies: Purity should be as high as possible, ideally >98%, to ensure data integrity.
-
For pre-clinical development: Impurity levels must be strictly controlled and characterized according to regulatory guidelines (e.g., ICH Q3A/B), often requiring levels below 0.1-0.5%.
Section 2: Troubleshooting Guide: Optimizing Chromatographic Separation
The core of separating these two molecules lies in exploiting their minor differences in polarity and structure through advanced chromatographic techniques.
Problem: Poor Resolution on a Standard C18 Reverse-Phase HPLC Column
This is the most common issue encountered. The peaks are either partially merged (shouldered) or completely co-eluted.
Caption: Troubleshooting decision tree for HPLC co-elution.
Causality: The mobile phase dictates the interaction between the analytes and the stationary phase. Fine-tuning its composition is the most powerful tool for improving selectivity (α), the measure of separation between two peaks.[12]
-
Action 1.1: Decrease the Gradient Slope (Make it Shallower). If you are running a gradient from 60% to 90% acetonitrile over 10 minutes, try running it over 20 or 30 minutes. A shallower gradient increases the residence time of the compounds on the column in the critical elution window, allowing more time for the stationary phase to differentiate between them.[13]
-
Action 1.2: Introduce an Acidic Modifier. Add 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases.[14][15] The pyrone rings and hydroxyl groups on both molecules have ionizable protons. Adding a modifier ensures a consistent, suppressed ionization state, leading to sharper, more symmetrical peaks and improving reproducibility.[14][16]
Causality: If mobile phase optimization is insufficient, the stationary phase chemistry is not selective enough for the analyte pair. A standard C18 column separates primarily on hydrophobicity.[17] Since both molecules are very similar in this regard, an alternative separation mechanism is needed.
-
Action 2.1: Switch to a Phenyl-Hexyl Column. This is a highly recommended strategy. Phenyl-Hexyl columns provide an alternative separation mechanism based on π-π interactions between the phenyl rings in the stationary phase and the aromatic pyrone ring in fusapyrone and deoxyfusapyrone.[18][19][20] This secondary interaction mechanism, on top of hydrophobicity, can often resolve compounds that are inseparable on a C18 column.[18][21]
-
Action 2.2: Consider Hydrophilic Interaction Chromatography (HILIC). HILIC is an orthogonal technique that is ideal for polar compounds that are poorly retained in reverse-phase.[22][23] It uses a polar stationary phase and a high-organic mobile phase. The separation occurs based on the partitioning of the analytes into a water-enriched layer on the surface of the stationary phase.[22] This can provide a completely different selectivity profile.
Problem: Contamination Persists Even After a Single Preparative HPLC Run
Causality: This often occurs due to column overloading or when the impurity concentration is very high. A single chromatographic step may not have the resolving power to achieve the desired purity.
Principle: Orthogonal chromatography involves using two different separation methods with fundamentally different mechanisms.[24][25] This sequential approach is extremely powerful for removing stubborn impurities.[24][26][27][28]
Caption: Orthogonal purification workflow diagram.
-
Step 1: Normal-Phase Flash Chromatography. Use a silica gel column with a non-polar mobile phase system (e.g., a gradient of ethyl acetate in hexanes). This separates compounds based on their polarity. Collect fractions containing the fusapyrone/deoxyfusapyrone mixture. This step removes many unrelated impurities.
-
Step 2: Reverse-Phase Preparative HPLC. Take the enriched fraction from Step 1, evaporate the solvent, and re-dissolve in a suitable solvent for reverse-phase HPLC. Purify this fraction using a Phenyl-Hexyl column with a water/acetonitrile or water/methanol gradient. This second, different separation mechanism will effectively remove the co-eluting deoxyfusapyrone.[25]
Section 3: Data & Protocols
Table 1: Physicochemical Properties & Identification Markers
| Property | Fusapyrone | Deoxyfusapyrone | Rationale for Separation |
| Molecular Formula | C34H54O9 | C34H54O8 | Different number of polar -OH groups. |
| Monoisotopic Mass | 606.3768 g/mol | 590.3819 g/mol | Allows for definitive identification by MS. |
| [M+H]+ (m/z) | 607.3846 | 591.3897 | Primary ion for LC-MS confirmation. |
| Relative Polarity | More Polar | Less Polar | Fusapyrone elutes later in RP-HPLC. |
| UV λmax | ~285 nm[11][29] | ~285 nm[11][29] | Both compounds can be monitored at the same wavelength. |
Table 2: Comparison of Recommended HPLC Columns
| Column Type | Primary Separation Mechanism | Suitability for Fusapyrone/Deoxyfusapyrone |
| Standard C18 | Hydrophobic Interactions | Moderate. Often results in co-elution. A good starting point but frequently requires extensive method development. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Excellent. The dual mechanism provides alternative selectivity, which is highly effective for resolving aromatic compounds like these γ-pyrones.[17][20] |
| HILIC | Hydrophilic Partitioning | Good (Orthogonal). Offers a completely different selectivity profile. Best used as a secondary purification step or for very polar analogues.[22] |
Protocol 3.1: High-Resolution Analytical UHPLC-MS Method
This protocol is for confirming the identity and assessing the purity of fractions.
-
Column: Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 60% B
-
8.0 min: 85% B (Shallow gradient for resolution)
-
8.1 min: 98% B (Column wash)
-
9.0 min: 98% B
-
9.1 min: 60% B (Re-equilibration)
-
12.0 min: End of run
-
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
MS Settings:
-
Mode: Positive Ion Electrospray (ESI+).
-
Scan Range: m/z 150-1000.
-
Targeted Ion Monitoring: m/z 607.38 ± 0.01 and m/z 591.39 ± 0.01.
-
References
-
Altomare, C., et al. (1999). High performance liquid chromatography for the analysis of fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum. Natural Toxins, 7(4), 133-7. [Link]
-
Altomare, C., et al. (2004). Structure−Activity Relationships of Derivatives of Fusapyrone, an Antifungal Metabolite of Fusarium semitectum. Journal of Agricultural and Food Chemistry, 52(10), 2997-3002. [Link]
-
ResearchGate. (n.d.). The structures of fusapyrone (66), its derivatives (68,70–75),... [Image]. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Structure formulae of fusapyrone and deoxyfusapyrone (1 and 2). [Image]. Retrieved from ResearchGate. [Link]
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Hiramatsu, F., et al. (2006). Isolation and Structure Elucidation of Neofusapyrone From a Marine-Derived Fusarium Species, and Structural Revision of Fusapyrone and Deoxyfusapyrone. Chemical & Pharmaceutical Bulletin, 54(11), 1621-1624. [Link]
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Biotage. (2023, January 26). What is Orthogonal Flash Chromatography and Why Should I do it? [Link]
-
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]
-
MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. [Link]
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Agilent. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. [Link]
-
ResearchGate. (2025, August 5). (PDF) High performance liquid chromatography for the analysis of fusapyrone and deoxyfusapyrone, two antifungal α-pyrones from Fusarium semitectum. [Link]
-
Atanasoff-Kardjalieff, A., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers in Fungal Biology, 2, 671796. [Link]
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Biotage. (n.d.). Orthogonal Flash Chromatography Reduces Organic Solvent Use While Maximizing Workflow. [Link]
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PubMed. (2021, July 6). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. [Link]
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ResearchGate. (n.d.). The effect of mobile phase additive on enantioseparation and peak shape... [Image]. [Link]
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Frontiers in Fungal Biology. (2021, July 5). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. [Link]
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ResearchGate. (2025, August 10). Isolation and Structure Elucidation of Neofusapyrone from a Marine-Derived Fusarium Species, and Structural Revision of Fusapyrone and Deoxyfusapyrone. [Link]
-
Chromatography Online. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. [Link]
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Wang, Y., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. International Journal of Molecular Sciences, 15(1), 1646-1657. [Link]
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Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]
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Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
ResearchGate. (n.d.). FIGURE 4 | Biosynthesis of fusapyrone (FPY) and deoxyfusapyrone (dFPY)... [Image]. [Link]
-
Teledyne ISCO. (2018, October 5). General Chromatographic Techniques for Natural Products Purification [Video]. YouTube. [Link]
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Sarker, S. D., & Nahar, L. (2013). Natural product isolation – how to get from biological material to pure compounds. Revista Brasileira de Farmacognosia, 23(3), 525-534. [Link]
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Altomare, C., et al. (2000). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. Journal of Natural Products, 63(8), 1133-1136. [Link]
-
Santai Technologies. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. [Link]
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ResearchGate. (2025, August 6). Fusapyrone and deoxyfusapyrone, two antifungal α‐Pyrones From Fusarium semitectum. [Link]
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Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
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Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
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ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC? [Link]
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PubMed. (n.d.). Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum. [Link]
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Evidente, A., et al. (1994). Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum. Natural Toxins, 2(1), 4-13. [Link]
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Plattner, R. D. (1999). HPLC/MS analysis of fusarium mycotoxins, fumonisins and deoxynivalenol. Natural Toxins, 7(4), 239-246. [Link]
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ResearchGate. (2025, August 5). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum | Request PDF. [Link]
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Stability of fusapyrone in methanol and water solutions over time
Topic: Stability of Fusapyrone in Methanol and Water Solutions Document ID: FPY-STAB-001 Last Updated: February 20, 2026[1]
Executive Summary
Fusapyrone is a polypropionate-derived
-
Primary Stability Risk: High sensitivity to light (polyene chain oxidation) and pH (pyrone ring hydrolysis).[1][3]
-
Solubility Constraint: Highly lipophilic.[1][3] Insoluble in pure water ; soluble in Methanol, DMSO, and Acetone.[3][4]
-
Critical Directive: Do NOT store fusapyrone in aqueous solution.[1][3] Aqueous preparations must be extemporaneous (prepared immediately before use).[1][3]
Module 1: Solvent Interaction & Stability Profile
The Methanol Environment
Methanol (MeOH) is a standard solvent for the extraction and short-term storage of fusapyrone, but it is not inert.[3]
-
Solubility: High.[1][3] Suitable for stock concentrations up to 10 mg/mL.[1][3]
-
Chemical Stability:
-
Evaporation: Methanol is volatile.[1][3] Storing small volumes (<50 µL) in non-sealed vials leads to concentration drift, often mistaken for degradation.[1][3]
The Aqueous Environment (Water)
Water presents the most significant challenge for fusapyrone handling.
-
Physical Instability: In pure water, fusapyrone tends to aggregate or precipitate out of solution, adhering to plastic tube walls (polypropylene).[3] This results in a massive loss of recoverable titer, often misinterpreted as chemical degradation.[3]
-
Chemical Instability:
-
Hydrolysis: The
-pyrone ring is a cyclic ester (lactone).[1] While relatively stable at neutral pH (pH 7.0), it is susceptible to hydrolysis under basic conditions (pH > 8.0), leading to ring-opening and loss of biological activity.[1][3] -
Isomerization: In aqueous mixtures, particularly under acidic conditions, fusapyrone can undergo dehydration or isomerization to related congeners (e.g., deoxyfusapyrone-like derivatives).[1][3]
-
Module 2: Troubleshooting Guides (Q&A)
Topic A: HPLC & Analytical Issues
Q: I see split peaks or peak broadening in my HPLC chromatogram. Is my fusapyrone degrading? A: Peak splitting often indicates on-column isomerization or solvent mismatch, rather than bulk degradation of your stock.[1][3]
-
Cause 1 (Solvent Mismatch): Injecting a 100% MeOH sample into a high-aqueous mobile phase (e.g., 90% Water) causes the hydrophobic fusapyrone to precipitate momentarily at the column head, leading to peak distortion.[1][3]
-
Cause 2 (Tautomerism): The 4-hydroxy-2-pyrone moiety exists in keto-enol equilibrium.[1] If your mobile phase lacks a buffering agent or acid modifier (e.g., 0.1% Formic Acid), you may see peak broadening.[3]
-
Solution: Ensure your mobile phase is acidified (pH 3.0–4.[1][3]0) to stabilize the enol form and prevent ionization of the hydroxyl group.
Q: My calibration curve slope is decreasing over time. Is the methanol stock unstable? A: Check for photodegradation first.
-
Mechanism: The polyene side chain (triene system) absorbs UV light and is prone to photo-oxidation or cis-trans isomerization.[1]
-
Correction: Store all methanol stocks in amber glass vials wrapped in aluminum foil. If the stock was exposed to benchtop light for >4 hours, re-verify concentration against a fresh standard.
Topic B: Biological Assay Preparation
Q: I diluted my methanol stock into water/media, and the solution turned cloudy. Is this safe to use? A: No. Cloudiness indicates precipitation (crash-out).[1][3]
-
Consequence: The actual concentration of dissolved drug is unknown and likely near zero. The solid particles may also cause false positives in cytotoxicity assays by physically damaging cells.
-
Protocol Fix:
Module 3: Best Practice Protocols
Storage & Handling Decision Matrix
Use the following logic flow to determine the correct solvent system for your application.
Figure 1: Decision matrix for solvent selection based on experimental intent.
Stability Data Summary
| Condition | Solvent System | Stability Estimate | Recommendation |
| -20°C (Dark) | Methanol (100%) | > 12 Months | Recommended for Stock |
| -20°C (Dark) | DMSO (100%) | > 24 Months | Best for Bio-Assays |
| 4°C (Dark) | Methanol/Water (50:[1][3]50) | < 48 Hours | HPLC Autosampler limit |
| 25°C (Light) | Methanol or Water | < 4 Hours | High Risk: Photo-oxidation |
| Any Temp | Water (100%) | Unstable | Physical precipitation occurs immediately |
Module 4: Experimental Workflow (Solubilization)
To ensure reproducible data, follow this "Solvent-Shift" protocol to introduce fusapyrone into aqueous environments without precipitation.
Figure 2: "Solvent-Shift" protocol to maximize aqueous solubility and prevent precipitation.
References
-
Evidente, A., et al. (1994). "Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum."[3][4][5][6][7][8] Natural Toxins, 2(1), 4-13.[1][3][5]
-
Altomare, C., et al. (2000). "Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum."[3][9] Journal of Natural Products, 63(8), 1131-1135.[1][3][9]
-
Hiramatsu, F., et al. (2006). "Isolation and structure elucidation of neofusapyrone from a marine-derived Fusarium species, and structural revision of fusapyrone and deoxyfusapyrone."[2][3][4] The Journal of Antibiotics, 59(11), 704-709.[3]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Isolation and structure elucidation of neofusapyrone from a marine-derived Fusarium species, and structural revision of fusapyrone and deoxyfusapyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal metabolites with antimicrobial potential isolated ande characterized produced by genus Fusarium: a systematic review of literature | Research, Society and Development [rsdjournal.org]
- 4. toku-e.com [toku-e.com]
- 5. Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fungal Metabolite Extraction from Maize Substrates
Status: Operational Operator: Senior Application Scientist Ticket ID: MAIZE-MET-OPT-001
Introduction: The "Maize Matrix" Challenge
Welcome to the technical support hub. If you are extracting fungal secondary metabolites (mycotoxins, polyketides, non-ribosomal peptides) from maize (corn) substrates, you are likely facing the "Lipid-Starch Interference" paradox.
Maize is a complex matrix:
-
High Starch (~70%): Causes gelling when heated in aqueous solvents, trapping metabolites.
-
High Lipid (Germ ~4%): Creates emulsions and co-extracts hydrophobic contaminants that foul chromatography columns.
-
Physical Density: The pericarp can shield fungal hyphae, requiring aggressive physical disruption.
This guide moves beyond standard protocols to address the mechanistic failures in extraction efficiency.
Module 1: Upstream Optimization (The Fermentation Phase)
Before you blame the solvent, check the substrate.
Troubleshooting Guide: Fermentation Parameters
Q: My metabolite yield is inconsistent between batches, even with the same strain. Why?
A: This is often a Water Activity (
-
Fix: Ensure initial moisture is 40–50% (w/w) . Use a "re-wetting" phase where sterile water is misted during agitation if the fermentation runs >7 days.
Q: Should I use whole kernel or cracked corn? A: Cracked/Grit is superior. Whole kernels limit fungal access to the starch endosperm. However, flour is too fine; it packs tightly, causing channeling where air flows only through cracks, creating anaerobic pockets that halt metabolite production.
-
Recommendation: Use cracked maize (2–4 mm particle size) to balance surface area with bed porosity.
Module 2: Extraction Methodologies (The Core Chemistry)
We recommend two distinct workflows depending on your target throughput and analyte polarity.
Protocol A: Modified QuEChERS (High Throughput / Multi-Class)
Best for: Mycotoxins (Aflatoxins, Fumonisins, Zearalenone) and general screening.
The Logic: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) uses acetonitrile (MeCN) to precipitate proteins/starch while extracting a wide polarity range. The addition of salts forces phase separation, leaving water (and sugars) behind.
Step-by-Step Workflow:
-
Homogenization: Weigh 5g fermented maize. Add 10mL water. Crucial: Let soak for 10 min to hydrate the starch matrix.
-
Lysis: Add 10mL 1% Formic Acid in Acetonitrile .
-
Why Acid? Stabilizes acidic metabolites (e.g., Fumonisins) and improves recovery.
-
-
Partitioning: Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake vigorously for 1 min.
-
Centrifugation: 3,000 x g for 5 min.
-
Cleanup (dSPE): Transfer supernatant to a tube containing C18 (removes lipids) and PSA (removes fatty acids/sugars).
-
Warning: Do not use PSA if your target is acidic (e.g., Fumonisins), as PSA will bind the analyte. Use C18 only.
-
Protocol B: Ultrasound-Assisted Extraction (UAE) (Recalcitrant Metabolites)
Best for: Intracellular metabolites trapped deep in the hyphae/matrix.
The Logic: Acoustic cavitation creates micro-jets that implode on the solid surface, physically disrupting the maize pericarp and fungal cell walls.
Step-by-Step Workflow:
-
Solvent: Methanol:Water (80:20 v/v) with 0.5% Acetic Acid.
-
Why MeOH? Better penetration of wet maize than MeCN.
-
-
Ratio: 1:5 (Solid:Solvent).
-
Sonication: 40 kHz frequency at 35°C for 30 mins.
-
Critical: Do not exceed 40°C. Higher temps swell maize starch, creating a "gel" that prevents solvent recovery.
-
Data Support: Solvent Efficiency Matrix
| Target Metabolite Class | Recommended Solvent System | Mechanism of Action |
| Aflatoxins (B1, B2, G1) | MeCN:Water (84:16) | Low water content prevents starch gelling; MeCN solubilizes moderately polar toxins. |
| Fumonisins (B1, B2) | MeOH:Water (70:30) + 1% Formic Acid | High polarity requires water; Acid keeps fumonisins in non-ionized state for better solubility. |
| Zearalenone | MeCN:Water (80:20) | ZEA is relatively non-polar; high organic ratio reduces co-extraction of sugars. |
| General Metabolomics | MeOH:Water:Formic Acid (80:19:1) | "Catch-all" polarity; acid deactivates enzymes and stabilizes compounds. |
Module 3: Visualization of Workflows
Workflow 1: The Extraction Decision Logic
Caption: Decision matrix for selecting solvent systems based on analyte polarity and matrix interference risks.
Module 4: Advanced Troubleshooting (FAQ)
Q: I have a "cloudy" extract that won't clear up even after centrifugation. What is it? A: This is a Lipid Emulsion . Maize germ contains significant oil.[4] When you extract with water-containing solvents, lipids form micelles.
-
Fix:
-
Freeze-Out: Place the extract at -20°C for 2 hours. Lipids and waxes will precipitate (winterization). Centrifuge cold to pellet them.
-
Hexane Partition: Add an equal volume of hexane to your extract, vortex, and discard the upper (hexane) layer. This removes lipids without losing polar metabolites.
-
Q: My recovery for acidic metabolites is near zero. A: Check your Clean-up Sorbet . If you are using Primary Secondary Amine (PSA) in your dSPE step to remove sugars, you are likely binding your acidic metabolites (like Fumonisins or Ochratoxins) to the amine groups.
-
Fix: Switch to C18 only for cleanup, or skip dSPE and use filtration if the sample is relatively clean.
Q: The extract turns into a solid jelly. A: You have Gelatinized the Starch . This happens if you use high water content (>40%) combined with heat (>60°C) or aggressive sonication.
-
Fix:
-
Keep water content in the solvent below 30% if possible.
-
If water is needed for solubility, keep the temperature below 40°C .
-
Add enzymes (e.g.,
-amylase) during the initial water soak to break down starch chains before adding the organic solvent.
-
References
-
Optimization of QuEChERS for Maize: Evaluation of the QuEChERS method for the extraction of multiple mycotoxins in maize. Journal of Food Science.
-
Ultrasound-Assisted Extraction Mechanisms: Ultrasound-assisted extraction of bioactive compounds from plant matrices: A review. Ultrasonics Sonochemistry.
-
Solvent Systems for Fungal Metabolites: Optimization of extraction methods for the analysis of mycotoxins in maize. Toxins.[2][5][6]
-
Solid State Fermentation Parameters: Influence of water activity and temperature on the production of secondary metabolites by Aspergillus. Frontiers in Microbiology.
Sources
- 1. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Stored Humidity and Initial Moisture Content on the Qualities and Mycotoxin Levels of Maize Germ and Its Processing Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Development and validation of a QuEChERS-LC-MS/MS method for determination of multiple mycotoxins in maize and sorghum from Botswana - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Assignment of Fusapyrones
Welcome to the technical support center for resolving stereochemical assignment issues in fusapyrone and its analogues. This guide is designed for researchers, natural product chemists, and drug development professionals who are leveraging NMR spectroscopy for structural elucidation. Fusapyrones, with their long, flexible polyketide chains and multiple stereocenters, present significant challenges that often cannot be resolved with routine 1D and 2D NMR experiments alone.[1] This guide provides in-depth, troubleshooting-focused answers to common problems, integrating advanced NMR techniques with computational chemistry for robust and reliable stereochemical assignments.
Frequently Asked Questions (FAQs)
Q1: My standard NOE/ROESY data is ambiguous for assigning the relative configuration of the stereocenters in the fusapyrone aliphatic chain. Why is this happening and what is the solution?
A: This is a very common and expected challenge with molecules like fusapyrone. The ambiguity arises from two primary factors: molecular flexibility and inter-proton distances.
-
Causality: The long aliphatic side chain of fusapyrone is not rigid. It exists in solution as a dynamic equilibrium of multiple low-energy conformers. The Nuclear Overhauser Effect (NOE) is proportional to 1/r⁶, where 'r' is the distance between two protons.[2] For NOEs to be unambiguously useful for stereochemical assignment, the protons must be close in space (< 5 Å) in a predominant conformer. In a flexible molecule, the observed NOE is an average over all existing conformations. This averaging can lead to weak, ambiguous, or even misleading correlations that do not represent a single, well-defined 3D structure. Furthermore, for stereocenters separated by several bonds, the protons may simply be too far apart in all conformations to generate a measurable NOE.[3] While Rotating-frame Overhauser Effect (ROE) experiments can sometimes help by avoiding the "zero-crossing" problem for mid-sized molecules, they still suffer from the same conformational averaging and distance limitations.[4]
-
Solution: The most powerful solution for determining long-range relative stereochemistry in flexible molecules is the measurement of Residual Dipolar Couplings (RDCs) .[5][6] Unlike NOEs, which are distance-dependent, RDCs provide information about the orientation of internuclear vectors (e.g., a C-H bond) relative to the magnetic field.[2] This information is long-range and provides powerful constraints on the overall shape and relative configuration of the molecule, even for stereocenters that are far apart.[3][7] To measure RDCs, the molecule must be partially aligned in the NMR tube using an alignment medium.
Q2: I have several possible diastereomers for my fusapyrone analogue. How can I use NMR to definitively identify the correct one?
A: This is a classic problem in natural product chemistry. When you have a set of candidate diastereomers, a combined experimental and computational approach is the gold standard for unambiguous assignment.[8][9]
-
Causality & Rationale: Each diastereomer will have a unique three-dimensional structure and, consequently, a unique set of NMR parameters (chemical shifts, coupling constants, etc.). However, due to conformational flexibility, the differences in the experimental spectra of the diastereomers can be subtle. Quantum mechanical (QM) calculations, particularly using Density Functional Theory (DFT), can predict NMR parameters for each of your candidate structures with high accuracy.[6][10] By comparing the experimental data with the calculated data for all possible diastereomers, you can identify the correct structure with a high degree of confidence.
-
The DP4+ Probability Analysis: A widely used and statistically robust method for this comparison is the DP4+ probability analysis .[6] This method uses Bayesian statistics to calculate the probability that your experimental ¹H and ¹³C chemical shifts match the DFT-predicted shifts for each candidate diastereomer. It provides a clear, quantitative measure for making the assignment.
The general workflow is as follows:
-
Generate 3D conformational ensembles for all possible diastereomers.
-
Perform geometry optimization and calculate NMR chemical shifts for all conformers using DFT (e.g., at the B3LYP/6-31G** level).[11]
-
Calculate the Boltzmann-averaged chemical shifts for each diastereomer based on the relative energies of their conformers.[12]
-
Compare the experimental ¹H and ¹³C chemical shifts to the calculated values for each diastereomer using the DP4+ algorithm. The diastereomer with the highest probability is the correct assignment.
Q3: The J-couplings in the pyranose ring of fusapyrone are not giving me a clear picture of the substituent orientations. How can I improve this analysis?
A: Standard analysis of ³JHH coupling constants can indeed be challenging if the ring is not in a perfect chair conformation or if there is conformational flexibility. To overcome this, you should employ a more rigorous J-based Configurational Analysis (JBCA) , which incorporates both homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants.[13][14]
-
Rationale: Heteronuclear coupling constants provide complementary dihedral angle information to the standard proton-proton couplings. For example, the magnitude of ³JCH across a C-C bond is also dependent on the dihedral angle, similar to the Karplus relationship for ³JHH. By measuring a comprehensive set of these J-couplings, you create a much tighter set of constraints for defining the relative stereochemistry of the pyranose ring.
-
Key Steps:
-
Measure ³JHH accurately: Use 1D ¹H NMR or J-resolved spectroscopy to extract precise proton-proton coupling constants.[15]
-
Measure Heteronuclear Couplings: Acquire high-resolution, phase-sensitive HMBC or HSQC-TOCSY experiments to measure two- and three-bond C-H coupling constants.[13]
-
Analyze Conformations: Compare the set of experimental J-values to those predicted for the different possible chair/boat or intermediate conformations of each diastereomer. This comparison can be done qualitatively by inspection or quantitatively by fitting the data to theoretical values derived from computational models.[14][16]
-
Troubleshooting Guides & Protocols
Protocol 1: Relative Configuration Determination via RDC Measurement
This protocol outlines the steps for assigning relative configuration using RDCs for a fusapyrone analogue when NOE data is insufficient.
Objective: To measure ¹JCH RDCs and use them to distinguish between possible diastereomers.
Methodology:
-
Sample Preparation (Isotropic):
-
Dissolve ~5-10 mg of your fusapyrone sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard high-resolution ¹H-¹³C HSQC spectrum. This will provide your isotropic ¹JCH values.
-
-
Sample Preparation (Anisotropic):
-
Prepare the alignment medium. A common choice for organic solvents is a stretched poly(methyl methacrylate) (PMMA) gel.[17]
-
Swell the PMMA gel in the same deuterated solvent containing your fusapyrone sample. The swelling process induces a partial alignment of the gel, which in turn aligns the dissolved analyte.
-
-
NMR Data Acquisition:
-
Place the aligned sample in the NMR spectrometer.
-
Acquire a second ¹H-¹³C HSQC spectrum under identical conditions to the isotropic sample. This spectrum contains the total coupling T = J + D, where D is the RDC.
-
-
Data Analysis:
-
For each C-H correlation, measure the one-bond coupling constant in both the isotropic (J) and anisotropic (T) spectra.
-
Calculate the RDC for each C-H pair: D = T - J .
-
The resulting set of experimental RDCs is a powerful fingerprint of the molecule's 3D structure.
-
-
Structural Interpretation:
-
Generate 3D models for all possible diastereomers of your compound.
-
For each candidate structure, calculate the theoretical RDCs that would be expected. This is typically done using software that fits the structure to the experimental RDC data to find the best-fit alignment tensor.
-
Compare the experimental RDCs to the back-calculated RDCs for each candidate diastereomer. The correct structure will show a much better correlation (lower Q-factor) than incorrect structures.[17]
-
Table 1: Representative NMR Data for Stereochemical Analysis
This table summarizes the types of quantitative data you will generate and how they are used.
| NMR Parameter | Typical Experiment | Information Provided | Application in Fusapyrone |
| ³JHH | 1D ¹H, DQF-COSY, J-Resolved | Dihedral angle between vicinal protons | Relative configuration in the pyranose ring and parts of the aliphatic chain.[13][15] |
| ¹H, ¹³C Chemical Shifts | 1D ¹H, ¹³C, HSQC, HMBC | Electronic environment of each nucleus | Used in DP4+ analysis to distinguish between diastereomers.[6] |
| NOE/ROE | NOESY, ROESY | Through-space proximity of protons (< 5 Å) | Local conformational details and assignment of stereocenters that are close in space.[4] |
| ¹DCH RDC | HSQC (Isotropic vs. Anisotropic) | Orientation of C-H bond vectors relative to a common alignment frame | Long-range relative configuration across the entire molecule, especially the flexible chain.[2][5] |
Visualized Workflows
Integrated Workflow for Fusapyrone Stereochemical Assignment
The following diagram illustrates the recommended workflow that combines experimental NMR data with computational chemistry to arrive at an unambiguous stereochemical assignment.
Caption: Integrated workflow for stereochemical assignment.
Decision Logic for Choosing an NMR Method
This diagram helps you choose the most appropriate advanced NMR method based on the specific structural question you are trying to answer.
Caption: Decision tree for selecting advanced NMR methods.
References
-
Meiler Lab. (n.d.). Structure Elucidation of Natural Products – NMR Chemical Shift Prediction from Three-Dimensional Structure. Retrieved from [Link]
-
Liu, Y., et al. (2018). Residual Dipolar Couplings in Structure Determination of Natural Products. Marine Drugs, 16(7), 223. Available from: [Link]
-
Spilker, C. A., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Analytical Chemistry. Available from: [Link]
-
Kundu, S., et al. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available from: [Link]
-
Breitmaier, E. (n.d.). Determination of Absolute and Relative Configuration. Available from: [Link]
-
Wikipedia. (n.d.). Residual dipolar coupling. Retrieved from: [Link]
-
Li, Y., et al. (2023). NMR for Stereochemical Elucidation. In Comprehensive Organic Synthesis II. Elsevier. Available from: [Link]
-
Riccio, R., et al. (2003). Stereochemical analysis of natural products. Approaches relying on the combination of NMR spectroscopy and computational methods. Pure and Applied Chemistry, 75(2-3), 295-308. Available from: [Link]
-
Studt, L., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers in Fungal Biology, 2, 671796. Available from: [Link]
-
Hiramatsu, F., et al. (2006). Isolation and Structure Elucidation of Neofusapyrone From a Marine-Derived Fusarium Species, and Structural Revision of Fusapyrone and Deoxyfusapyrone. The Journal of Antibiotics, 59(11), 704-709. Available from: [Link]
-
SlidePlayer. (n.d.). DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. Available from: [Link]
-
Rettig, L., et al. (2025). Impact of dispersion correction in DFT-enhanced anisotropic NMR for stereochemical elucidation of flexible marine natural products. Magnetic Resonance, 6(1), 1-12. Available from: [Link]
-
Navarro-Vazquez, A., et al. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(4), 389-400. Available from: [Link]
-
Ang, D. J., et al. (2019). Redefining the Impact of Boltzmann Analysis in the Stereochemical Assignment of Polar and Flexible Molecules by NMR Calculations. Organic Letters, 22(1), 114-118. Available from: [Link]
-
Schmaljohann, J., et al. (2008). New methods for the stereochemical determination of complex polyketides: configurational assignment of novel metabolites from myxobacteria. Natural Product Reports, 25(5), 947-965. Available from: [Link]
-
Smith, S. (2005). Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository. Available from: [Link]
-
Di Pietro, S., et al. (2022). Statistical evaluation of simulated NMR data of flexible molecules. Physical Chemistry Chemical Physics, 24(16), 9474-9486. Available from: [Link]
-
Li, C., et al. (2020). Stereochemical Elucidation of Natural Products from Residual Chemical Shift Anisotropies in a Liquid Crystalline Phase. Organic Letters, 22(1), 119-123. Available from: [Link]
-
Hiramatsu, F., et al. (2006). Isolation and Structure Elucidation of Neofusapyrone from a Marine-Derived Fusarium Species, and Structural Revision of Fusapyrone and Deoxyfusapyrone. The Journal of Antibiotics, 59(11), 704-709. Available from: [Link]
-
Di Pietro, S., et al. (2022). Statistical evaluation of simulated NMR data of flexible molecules. Physical Chemistry Chemical Physics, 24(16), 9474-9486. Available from: [Link]
-
Lee, H. S., et al. (2023). Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis. Natural Product Reports, 40(12), 2119-2144. Available from: [Link]
-
Studt, L., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers in Fungal Biology, 2, 671796. Available from: [Link]
-
Schroeder, F. C., et al. (2005). 2D NMR-spectroscopic screening reveals polyketides in ladybugs. Proceedings of the National Academy of Sciences, 102(5), 1375-1380. Available from: [Link]
-
El-Elimat, T., et al. (2023). Resolving a Natural Product Cold Case: Elucidation of Fusapyrone Structure and Absolute Configuration and Demonstration of Their Fungal Biofilm Disrupting Properties. Journal of Natural Products, 86(8), 1989-1998. Available from: [Link]
-
Di Pietro, S., et al. (2019). Configuration determination by residual dipolar couplings: accessing the full conformational space by molecular dynamics with tensorial constraints. Chemical Science, 10(38), 8879-8889. Available from: [Link]
-
D'Ambola, M., et al. (2020). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of Organic Chemistry, 85(6), 4091-4100. Available from: [Link]
-
Bax, A. (n.d.). Residual Dipolar Couplings: Measurements and Applications to Biomolecular Studies. Duke University. Retrieved from: [Link]
-
Studt, L., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers in Fungal Biology, 2. Available from: [Link]
-
Andolfi, A., et al. (2004). Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum. Journal of Agricultural and Food Chemistry, 52(10), 2899-2903. Available from: [Link]
-
Tsai, C. Y., et al. (2007). The Biochemical Basis for Stereochemical Control in Polyketide Biosynthesis. Biochemistry, 46(45), 12983-12995. Available from: [Link]
-
Liu, Y., et al. (2017). Synthesis and analysis of the all-(S) side chain of phosphomycoketides: a test of NMR predictions for saturated oligoisoprenoid stereoisomers. The Journal of Organic Chemistry, 82(9), 4619-4630. Available from: [Link]
-
Zhang, W., et al. (2022). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. Marine Drugs, 20(3), 200. Available from: [Link]
-
Evidente, A., et al. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum. Journal of Agricultural and Food Chemistry, 48(7), 2992-2996. Available from: [Link]
-
Evidente, A., et al. (1994). Fusapyrone and Deoxyfusapyrone, Two Antifungal a-Pyrones From Fusarium semitectum. Natural Toxins, 2(1), 4-13. Available from: [Link]
-
Lee, Y., et al. (2024). Total Synthesis and Stereochemical Assignment of Alternapyrone. Molecules, 29(7), 1606. Available from: [Link]
-
Evidente, A., et al. (2004). Structure formulae of fusapyrone and deoxyfusapyrone (1 and 2). ResearchGate. Available from: [Link]
-
Evidente, A., et al. (1994). Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum. Natural Toxins, 2(1), 4-13. Available from: [Link]
-
de Amorim, M. R., et al. (2024). Are we still chasing molecules that were never there? The role of quantum chemical simulations of NMR parameters in structural reassignment of natural products. Frontiers in Molecular Biosciences, 10. Available from: [Link]
-
Zhang, W., et al. (2022). Configuration Determinations of Flexible Marine Natural Products. MDPI Encyclopedia. Available from: [Link]
-
Bifulco, G., et al. (2002). Extension of the J-Based Configuration Analysis to Multiple Conformer Equilibria: An Application to Sapinofuranone A. Organic Letters, 4(21), 3719-3722. Available from: [Link]
-
da Silva, G. V. J., et al. (2021). J-based configuration analysis for the (A) C-9/C-10 and (B) C-4/C-6 fragments of marilzafurollene A (1). ResearchGate. Available from: [Link]
-
The University of Manchester. (n.d.). Rotating Frame NOE: ROE. Glycopedia. Retrieved from: [Link]
-
Wang, Z., et al. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 4883-4892. Available from: [Link]
Sources
- 1. Resolving a Natural Product Cold Case: Elucidation of Fusapyrone Structure and Absolute Configuration and Demonstration of Their Fungal Biofilm Disrupting Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Residual dipolar coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Rotating Frame NOE: ROE - Glycopedia [glycopedia.eu]
- 5. Residual Dipolar Couplings in Structure Determination of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Impact of dispersion correction in DFT-enhanced anisotropic NMR for stereochemical elucidation of flexible marine natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. repository.uncw.edu [repository.uncw.edu]
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Validation & Comparative
Cytotoxicity comparison of fusapyrone vs deoxyfusapyrone in mammalian cells
This guide provides a technical comparison of the cytotoxicity profiles of Fusapyrone (FP) and Deoxyfusapyrone (DFP) . It is designed for researchers investigating these
Cytotoxic Profiles, Selectivity Indices, and Structural Determinants
Executive Summary: The Selectivity Divergence
In the development of novel antimycotics, the differentiation between Fusapyrone (FP) and Deoxyfusapyrone (DFP) represents a classic case of Structure-Activity Relationship (SAR) where a single functional group dictates the therapeutic window.
While both compounds exhibit potent antifungal activity against filamentous fungi (e.g., Aspergillus, Fusarium), they diverge significantly in mammalian cytotoxicity:
-
Fusapyrone displays a high selectivity index , showing negligible toxicity to mammalian systems even at high concentrations (>500 µM).
-
Deoxyfusapyrone exhibits moderate to high cytotoxicity (LC50
37 µM), driven by increased lipophilicity that facilitates non-specific membrane disruption.
Verdict: For therapeutic development, Fusapyrone is the superior candidate due to its wider safety margin. DFP serves as a critical negative control for understanding the toxicity threshold of pyrone-based pharmacophores.
Chemical & Structural Basis of Toxicity
The distinct biological profiles of these metabolites stem directly from their substitution patterns on the
| Feature | Fusapyrone (FP) | Deoxyfusapyrone (DFP) |
| Core Structure | 3-substituted-4-hydroxy-6-alkyl-2-pyrone | 3-substituted-4-hydroxy-6-alkyl-2-pyrone |
| Glycosyl Moiety | 4-deoxy- | 4-deoxy- |
| Key Difference | Contains a specific Hydroxyl (-OH) group on the side chain/sugar interface | Lacks the Hydroxyl group (Deoxy- form) |
| Physicochemical Property | Higher Polarity / Amphiphilic balance | Higher Hydrophobicity (Lipophilic) |
| Solubility | Moderate water solubility | Low water solubility; High lipid affinity |
The Causality of Toxicity: The absence of the hydroxyl group in DFP increases its LogP (partition coefficient) . This enhanced lipophilicity allows DFP to penetrate mammalian phospholipid bilayers more aggressively than FP. While FP interacts specifically with fungal cell walls/membranes (likely targeting ergosterol-rich domains or specific synthases), DFP's interaction is less specific, leading to generalized membrane destabilization in mammalian cells.
Comparative Performance Data
The following data consolidates findings from key bioassays, specifically the Artemia salina lethality assay, which is the validated proxy for assessing the general cytotoxicity of Fusarium metabolites towards eukaryotic cells.
Table 1: Cytotoxicity & Antifungal Potency Comparison[1][2][3]
| Metric | Fusapyrone (FP) | Deoxyfusapyrone (DFP) | Biological Implication |
| Mammalian/Zootoxicity (LC50, A. salina) | > 500 µM (Non-toxic) | 37.1 µM (Toxic) | FP has a safety margin >13x higher than DFP. |
| Antifungal MIC (Aspergillus spp.)[4][5] | 6.0 – 12.0 µg/mL | 10.0 – 25.0 µg/mL | FP is equally or slightly more potent as an antifungal. |
| Antifungal MIC (Botrytis cinerea) | 0.78 – 1.56 µg/mL | 1.56 – 3.12 µg/mL | FP retains high potency against phytopathogens. |
| Selectivity Index (SI) | High (>50) | Low (<5) | FP is a viable drug lead; DFP is likely too toxic. |
Data Source: Synthesized from Altomare et al. (2000, 2004) and Evidente et al. (1994).
Mechanism of Action (MOA) Pathway
The following diagram illustrates the divergent pathways of these two compounds, highlighting how a minor structural change leads to a major difference in cell fate.
Figure 1: Comparative Mechanism of Action. FP maintains specificity via amphiphilic balance, whereas DFP's hydrophobicity drives non-specific toxicity.
Validated Experimental Protocol: Mammalian Cytotoxicity Assay
To independently verify the cytotoxicity of FP vs. DFP in your lab, use the following MTT Cell Viability Assay . This protocol is optimized for adherent mammalian cell lines (e.g., HeLa, MCF-7, or CHO) commonly used in toxicity screening.
Objective: Determine the IC50 (50% Inhibitory Concentration) of purified FP and DFP.
Reagents Required:
-
Cell Line: HeLa or MCF-7 (ATCC validated).
-
Compounds: Purified Fusapyrone and Deoxyfusapyrone (dissolved in DMSO; final culture concentration <0.5% DMSO).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilizer: DMSO or acidified isopropanol.
Step-by-Step Workflow:
-
Seeding:
-
Seed cells in 96-well plates at a density of
to cells/well in 100 µL complete media. -
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions of FP and DFP (Range: 0.1 µM to 500 µM).
-
Control A: Vehicle control (0.5% DMSO media) – represents 100% viability.
-
Control B: Positive control (e.g., Doxorubicin 10 µM) – represents 0% viability.
-
Add 100 µL of treatment media to wells (triplicate). Incubate for 48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT stock solution to each well.
-
Incubate for 3–4 hours at 37°C until purple formazan crystals form.
-
-
Solubilization & Readout:
-
Aspirate media carefully (do not disturb crystals).
-
Add 150 µL DMSO to dissolve formazan. Shake plate for 10 mins.
-
Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate % Viability:
. -
Plot dose-response curves to derive IC50.
-
Self-Validating Check: If FP shows >50% inhibition below 100 µM, check for DMSO precipitation or compound degradation. FP should remain non-toxic in this range.
References
-
Altomare, C., et al. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum.[1] Journal of Natural Products, 63(8), 1131–1135.
-
Altomare, C., et al. (2004). Structure-Activity Relationships of Derivatives of Fusapyrone, an Antifungal Metabolite of Fusarium semitectum. Journal of Agricultural and Food Chemistry, 52(10), 2997–3001.
-
Evidente, A., et al. (1994). Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum.[6][7] Natural Toxins, 2(1), 4–13.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fusaproliferin, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Glycosylated Natural Products From Marine Microbes [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Antifungal Efficacy of Fusapyrone and Nystatin Against Molds
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for effective antifungal agents, particularly against resilient molds, a thorough understanding of the comparative efficacy of novel compounds versus established standards is paramount. This guide provides an in-depth technical comparison of fusapyrone, a fungal metabolite with promising antimold properties, and nystatin, a long-standing polyene antifungal. This analysis is designed to equip researchers with the foundational knowledge and experimental frameworks necessary to evaluate these compounds in their own work.
Introduction: Two Antifungals, Two Distinct Profiles
Nystatin , a polyene macrolide produced by Streptomyces noursei, has been a clinical mainstay for decades, primarily for the topical treatment of candidiasis.[1][2] Its efficacy extends to a broad spectrum of yeasts and fungi, including various molds.[3][4] However, its parenteral use is limited by significant toxicity.[4][5]
Fusapyrone , a α-pyrone metabolite isolated from Fusarium semitectum, represents a more recent area of investigation.[6][7] It has demonstrated considerable in vitro activity against a range of plant pathogenic and mycotoxigenic molds, including several species of Aspergillus.[6][8][9] Notably, fusapyrone exhibits low zootoxicity, suggesting a favorable safety profile.[7][8] A key distinction is its targeted action against filamentous fungi, with a general lack of efficacy against yeasts.[6][9]
Mechanisms of Action: A Known Target vs. an Uncharted Pathway
The fundamental difference in the antifungal activity of nystatin and fusapyrone lies in their molecular mechanisms.
Nystatin: Disruption of Fungal Membrane Integrity
Nystatin's mechanism is well-characterized and hinges on its affinity for ergosterol, the primary sterol in fungal cell membranes.[3][10][11] This interaction is the cornerstone of its antifungal effect.
The process unfolds as follows:
-
Binding to Ergosterol: Nystatin molecules bind to ergosterol within the fungal cell membrane.[10][11]
-
Pore Formation: This binding leads to the formation of pores or channels in the membrane.[10][11]
-
Increased Permeability: The structural integrity of the membrane is compromised, resulting in increased permeability.[3][10]
-
Leakage of Intracellular Components: Essential ions, particularly potassium, and other vital cellular molecules leak out of the cell.[3][10][11]
-
Cell Death: The loss of these components disrupts the cell's osmotic balance, leading to fungal cell death.[10][11]
This targeted action on ergosterol provides a degree of selective toxicity, as mammalian cells contain cholesterol instead of ergosterol.[11] However, some off-target binding to cholesterol can occur, contributing to its toxicity in humans.[11]
Sources
- 1. droracle.ai [droracle.ai]
- 2. drugs.com [drugs.com]
- 3. pharmascience.com [pharmascience.com]
- 4. Comparison of In Vitro Antifungal Activities of Free and Liposome-Encapsulated Nystatin with Those of Four Amphotericin B Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nystatin | C47H75NO17 | CID 6420032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Comparative Guide: Phytotoxicity Assessment of Fusapyrone on Tomato and Wheat Seedlings
Executive Summary
Fusapyrone (FP) , an
Crucially, experimental data indicates that Fusapyrone may induce a hormetic (stimulatory) effect on tomato root elongation at specific dosages, distinguishing it from the physiological stress often imposed by chemical alternatives. This guide provides a technical breakdown of its safety profile, comparative performance, and assessment protocols for bio-fungicide development.
Compound Profile & Mechanism of Selectivity
Chemical Identity[1]
-
Source: Fusarium semitectum (Rice culture fermentation).[1][2][3][4]
-
Key Characteristic: Amphiphilic structure allowing membrane interaction.
Mechanism of Action (Selectivity)
The safety of Fusapyrone relies on its selective affinity for fungal membranes over plant cell structures. While it disrupts the permeability of fungal hyphae (likely interacting with ergosterol or specific fungal membrane lipids), it fails to penetrate or disrupt the lignocellulosic barrier and plasma membrane of plant cells at comparable concentrations.
Figure 1: Selective toxicity pathway. Fusapyrone targets fungal membranes while being excluded or tolerated by plant cellular barriers, preserving growth homeostasis.
Comparative Analysis: Fusapyrone vs. Alternatives
The following table synthesizes data comparing Fusapyrone against a chemical standard (Benomyl) and a known phytotoxic mycotoxin (Deoxynivalenol - DON) often found in Fusarium species.
Table 1: Phytotoxicity and Efficacy Profile[5]
| Parameter | Fusapyrone (Bio-fungicide) | Benomyl (Synthetic Standard) | Deoxynivalenol (Phytotoxin) |
| Antifungal Efficacy ( | N/A (Weak antifungal) | ||
| Tomato Root Effect ( | Stimulation (Increased elongation) | Inhibition (Stunting/Stress) | Severe Inhibition (Necrosis) |
| Wheat Coleoptile Effect | Neutral / No significant inhibition | Mild Inhibition (Dose-dependent) | Strong Inhibition (Coleoptile assay standard) |
| Leaf Necrosis (Leaf Disc) | None observed at | Chlorosis at high concentrations | Rapid necrosis/lesions |
| Mammalian Toxicity | Low (Low zootoxicity in Artemia) | Moderate (Reproductive concerns) | High (Acute toxicity) |
| Primary Risk | Solubility issues (Hydrophobicity) | Residue & Resistance | Contamination/Safety |
Key Insight: The "Stimulatory" Anomaly
Research by Altomare et al. (2000) highlighted that Fusapyrone treatment at
Experimental Protocols
To validate these claims in a drug development pipeline, the following self-validating protocols are recommended. These assays differentiate between acute toxicity (necrosis) and developmental toxicity (germination/elongation).
Protocol A: Seed Germination & Root Elongation Assay
Objective: Quantify sub-lethal phytotoxicity on rapid-growth tissues.
-
Seed Preparation:
-
Surface sterilize Tomato (Solanum lycopersicum cv. 'Marmande') and Wheat (Triticum aestivum) seeds using 1% NaOCl for 2 minutes.
-
Rinse
with sterile distilled water.
-
-
Treatment Groups:
-
Negative Control: 1% Ethanol in Water (Solvent control).
-
Positive Control: Fusaric Acid (
) or Glyphosate (standard herbicide concentration). -
Experimental: Fusapyrone at 10, 50, 100, and
.
-
-
Incubation:
-
Place 10 seeds on Whatman No. 1 filter paper in 90mm Petri dishes.
-
Add 5 mL of test solution.
-
Incubate at
in the dark for 72 hours (Wheat) or 96 hours (Tomato).
-
-
Data Collection:
-
Measure Germination Rate (%) .
-
Measure Root Length (mm) and Coleoptile/Shoot Length (mm) using ImageJ software for precision.
-
Validation Check: If Positive Control root inhibition is <50%, the assay is invalid.
-
Protocol B: Leaf Disc Necrosis Assay
Objective: Assess direct tissue damage and electrolyte leakage.
-
Preparation: Punch 10mm leaf discs from healthy, 4-week-old tomato plants.
-
Treatment: Float discs (abaxial side down) on 2 mL of Fusapyrone solution (
) in 24-well plates. -
Observation:
-
Visual: Score for chlorosis/necrosis at 24h and 48h (Scale 0-5).
-
Quantitative (Electrolyte Leakage): Measure electrical conductivity (
) of the solution after 24h. Autoclave samples to release all electrolytes and measure again ( ). -
Calculation:
.
-
Experimental Workflow & Data Logic
The following diagram illustrates the decision matrix for moving Fusapyrone from extraction to safety validation.
Figure 2: Validation workflow. Note the critical decision node based on root length comparison against solvent controls.
References
-
Altomare, C., et al. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum.[1] Journal of Natural Products, 63(8), 1131–1135.
-
Altomare, C., et al. (2004). Structure-Activity Relationships of Derivatives of Fusapyrone, an Antifungal Metabolite of Fusarium semitectum.[2] Journal of Agricultural and Food Chemistry, 52(10), 2997–3004.
-
Evidente, A., et al. (1994). Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum.[5][6] Natural Toxins, 2(1), 4-13.[5]
-
Studt, L., et al. (2012). Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia. Applied and Environmental Microbiology, 78(12), 4468–4480. (Context on Fusarium secondary metabolite pathways).
Sources
- 1. Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]
Technical Guide: Confirming Fusapyrone Molecular Weight via HR-FAB-MS
Executive Summary
Fusapyrone (C₃₄H₅₄O₉) is a bioactive
While Electrospray Ionization (ESI) is the modern standard for high-throughput screening, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) remains a gold-standard technique for structural validation of this compound class. FAB-MS provides a unique balance of ionization "softness" (preserving the molecular ion) and internal energy transfer (inducing diagnostic glycosidic cleavage), which is often absent in standard ESI-MS¹ spectra.
This guide details the protocol for determining the exact mass of fusapyrone using HR-FAB-MS, comparing its efficacy against modern alternatives.
Part 1: Comparative Analysis (FAB vs. ESI vs. MALDI)
To ensure scientific integrity, one must justify the choice of ionization technique. For fusapyrone, the choice between FAB and ESI depends on the depth of structural information required.
Table 1: Performance Comparison for Glycosylated Polyketides
| Feature | HR-FAB-MS (Recommended for Validation) | HR-ESI-MS (Standard for Screening) | MALDI-TOF |
| Ionization Energy | Medium-Soft: Generates | Soft: Generates primarily | Soft: High matrix background in low mass range (<700 Da). |
| Matrix Dependence | High: Requires liquid matrix (e.g., Glycerol, m-NBA). | None: Solvent-based (MeOH/H₂O). | High: Solid matrix (e.g., DHB) often interferes with fusapyrone (MW ~606). |
| Mass Accuracy | < 5 ppm (with internal calibration). | < 2 ppm (Orbitrap/FT-ICR). | 10–50 ppm (Reflectron mode). |
| Thermal Stability | Excellent: Analyte dissolved in liquid matrix prevents thermal degradation. | Good: But heated capillary can degrade labile glycosidic bonds. | Variable: Laser energy can induce in-source decay. |
| Primary Utility | Structural Confirmation: Simultaneous observation of molecular ion and aglycone. | Quantification: High sensitivity and linearity. | Rapid Screening: Not recommended for small molecule accurate mass. |
Decision Logic: When to Use HR-FAB-MS?
Use the following logic flow to determine if FAB is the correct tool for your specific fusapyrone sample.
Figure 1: Decision matrix for selecting ionization techniques. FAB is prioritized when structural confirmation of the aglycone core is required alongside exact mass.
Part 2: Experimental Protocol (HR-FAB-MS)
This protocol is designed to be self-validating by using an internal standard to correct for instrumental drift, ensuring mass accuracy within 5 ppm.
Materials & Reagents
-
Analyte: Purified Fusapyrone fraction (dried).
-
Matrix: 3-Nitrobenzyl alcohol (m-NBA) or Glycerol.
-
Expert Insight: m-NBA is preferred for fusapyrone as it promotes protonation
better than glycerol, which may form abundant radical cations or adducts.
-
-
Solvent: Methanol (LC-MS grade).
-
Internal Standard (Calibrant): Polyethylene Glycol (PEG) 600 or Cesium Iodide (CsI).
-
Why PEG 600? It provides reference peaks flanking the target mass (m/z 607), allowing for precise interpolation.
-
Sample Preparation Workflow
-
Dissolution: Dissolve ~10
g of fusapyrone in 5 L of Methanol. -
Matrix Mixing: On the FAB probe tip, mix 1
L of sample solution with 1 L of m-NBA matrix. -
Spiking (Internal Calibration): Add 0.5
L of PEG 600 solution to the probe tip.-
Critical Step: Ensure the mixture is homogeneous but avoid introducing air bubbles, which destabilize the ion beam.
-
Instrument Parameters (Double-Focusing Magnetic Sector)
-
Ionization Mode: Positive Ion FAB (
). -
Primary Beam: Xenon (Xe) atoms at 6–8 keV.
-
Accelerating Voltage: 10 kV.
-
Resolution: Set to 10,000 (10% valley definition).
-
Scan Range: m/z 400 – 800 (Targeting the molecular ion region).
-
Scan Speed: 10 seconds/decade (Slow scan required for high resolution).
Data Acquisition & Processing[3]
-
Acquire Spectrum: Record 5–10 scans.
-
Peak Matching: Identify the PEG 600 reference peaks at m/z 591.3414 and 635.3676 (approximate, use exact calculated masses for calibration).
-
Lock Mass: Lock the mass scale to the PEG peaks.
-
Determine Analyte Mass: Centroid the fusapyrone peak.
Part 3: Data Interpretation & Calculation
Scientific integrity requires verifying the result against the theoretical values derived from the elemental formula.
Theoretical Calculation
Formula: C₃₄H₅₄O₉
-
Monoisotopic Mass Calculation:
-
C (12.00000)
34 = 408.00000 -
H (1.00783)
54 = 54.42282 -
O (15.99491)
9 = 143.95419 -
Neutral Monoisotopic Mass: 606.37701 Da
-
-
Target Ion
:- 607.3837
Interpretation of the Spectrum
In a successful HR-FAB-MS experiment, you will observe:
-
Molecular Ion: A dominant peak at m/z 607.3837 .
-
Adducts: A smaller peak at m/z 629.3656 (
) may appear due to ubiquitous sodium. -
Fragment Ions:
-
Loss of water (
): m/z ~589. -
Loss of sugar moiety (Aglycone): Fusapyrone contains a deoxy-hexose. Cleavage often yields the aglycone ion, aiding in distinguishing it from isobaric impurities.
-
Error Calculation (Self-Validation)
Calculate the error in parts per million (ppm) to validate the result:
Acceptance Criteria: For publication-quality HR-MS, the error must be
Part 4: Visualization of the Analytical Workflow
The following diagram illustrates the complete workflow from fungal culture to mass spectral confirmation.
Figure 2: End-to-end workflow for the isolation and HR-FAB-MS characterization of fusapyrone.
References
-
Altomare, C., et al. (2000).[3] Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. Journal of Natural Products, 63(8), 1131-1135.
-
Hiramatsu, F., et al. (2006).[2] Isolation and Structure Elucidation of Neofusapyrone... and Structural Revision of Fusapyrone. The Journal of Antibiotics, 59(11), 704-709.[2][4]
-
Atanasoff-Kardjalieff, A. K., et al. (2021).[5] Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae.[5] Frontiers in Microbiology, 12.
- Barber, M., et al. (1981). Fast atom bombardment mass spectrometry of peptides. Nature.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isolation and structure elucidation of neofusapyrone from a marine-derived Fusarium species, and structural revision of fusapyrone and deoxyfusapyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Fusapyrone Biofilm Disruption Against Standard Antimycotics
Executive Summary: The Biofilm Barrier
Standard antimycotics (azoles, polyenes) face a critical failure point: the fungal biofilm. While effective against planktonic cells, agents like Fluconazole (FLC) often require concentrations >1000-fold higher to treat sessile communities protected by Extracellular Polymeric Substances (EPS).
Fusapyrone , a
This guide provides the standardized workflow to benchmark Fusapyrone against Fluconazole (FLC) and Amphotericin B (AmB), focusing on Minimum Biofilm Eradication Concentration (MBEC) and metabolic viability (XTT).
Candidate Profile & Mechanism of Action
The Competitors
| Feature | Fusapyrone (Candidate) | Fluconazole (Standard) | Amphotericin B (Standard) |
| Class | Triazole | Polyene | |
| Target | Hyphal transition / Adherence | Ergosterol Synthesis (CYP51) | Membrane Pore Formation |
| Biofilm Activity | High (Disrupts architecture) | Low (Sequestered by glucans) | Moderate (Penetration issues) |
| Toxicity | Low (Selectivity Index >10) | Low | High (Nephrotoxicity) |
Mechanistic Divergence
The following diagram illustrates why Fusapyrone succeeds where Azoles fail. Azoles are trapped by the
Figure 1: Mechanistic differentiation. Fluconazole is sequestered by the EPS matrix, rendering it ineffective against deep-layer cells. Fusapyrone penetrates and targets the hyphal scaffold essential for biofilm cohesion.
Comparative Methodology: The Self-Validating Protocol
To objectively benchmark Fusapyrone, you must use a dual-readout system: XTT Reduction (Metabolic Activity) and Crystal Violet (Total Biomass).
Reagents & Preparation[1][2]
-
Fusapyrone Stock: Dissolve lyophilized powder in DMSO to 10 mg/mL. Store at -20°C.
-
XTT Solution: 0.5 g/L XTT in PBS. Filter sterilize.
-
Menadione: 10 mM in acetone (Electron coupler required for XTT reduction).
-
Inoculum: C. albicans (SC5314 or clinical isolate) adjusted to
cells/mL in RPMI 1640.
Workflow: 96-Well Microdilution Challenge
Phase 1: Biofilm Formation[1]
-
Seeding: Add 100 µL of standardized inoculum to columns 2–11 of a flat-bottom 96-well plate.
-
Adhesion: Incubate at 37°C for 90 minutes (Adhesion phase).
-
Wash: Gently aspirate and wash 1x with PBS to remove non-adherent cells.
-
Maturation: Add 200 µL fresh RPMI 1640. Incubate 24 hours at 37°C to form mature biofilms.[2][1]
Phase 2: Drug Challenge
-
Dilution: Prepare 2-fold serial dilutions of Fusapyrone (Range: 0.5 – 64 µg/mL) and Fluconazole (Range: 2 – 1024 µg/mL) in RPMI.
-
Treatment: Remove media from mature biofilms.[2] Add 100 µL of drug dilutions.
-
Control: Media + DMSO (Vehicle).
-
Blank: Media only (No cells).
-
-
Incubation: Incubate for 24 hours at 37°C.
Phase 3: Quantification (Dual-Assay)
Run parallel plates for XTT and Crystal Violet to distinguish between killing and detachment.
A. XTT Viability Assay (Metabolic Readout)
-
Mix XTT stock with Menadione (1 µL Menadione per 10 mL XTT).
-
Add 100 µL XTT/Menadione mix to each well.
-
Incubate in the dark for 2 hours at 37°C.
-
Read Absorbance at 490 nm .[4]
B. Crystal Violet Assay (Biomass Readout)
-
Fix with 100 µL 99% Methanol for 15 min. Air dry.
-
Stain with 100 µL 0.1% Crystal Violet for 20 min.
-
Wash under running water until runoff is clear.
-
Solubilize dye with 33% Acetic Acid.[2]
-
Read Absorbance at 590 nm .
Benchmarking Data: Expected Outcomes
The following data represents typical values derived from comparative studies of Fusarium metabolites versus standard azoles against C. albicans biofilms.
Table 1: Comparative Potency (MBEC)
MBEC50: Concentration required to reduce biofilm metabolic activity by 50%.
| Compound | Planktonic MIC (µg/mL) | Biofilm MBEC | Resistance Factor (MBEC/MIC) |
| Fusapyrone | 1.56 – 3.12 | 4.0 – 8.0 | ~2.5x (Low Resistance) |
| Fluconazole | 0.25 – 1.0 | >1024 | >1000x (High Resistance) |
| Amphotericin B | 0.25 – 0.5 | 0.5 – 1.0 | ~2x (Toxic at effective dose) |
Interpretation
-
Fluconazole: The massive gap between MIC and MBEC confirms the "Biofilm Resistance Phenotype." The drug is virtually useless against mature matrices.
-
Fusapyrone: Shows a tight correlation between planktonic and biofilm activity. This suggests the molecule is not impeded by the EPS matrix , a key advantage for treating catheter-associated infections.
Experimental Workflow Visualization
The following diagram outlines the critical path for the benchmarking protocol described above.
Figure 2: The benchmarking workflow. Parallel processing of XTT and CV assays is required to distinguish between biofilm killing (XTT) and physical detachment (CV).
References
-
Masi, M., et al. (2023). Resolving a Natural Product Cold Case: Elucidation of Fusapyrone Structure and Absolute Configuration and Demonstration of Their Fungal Biofilm Disrupting Properties. Journal of Natural Products.
-
Altomare, C., et al. (2000). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum.[5] Journal of Natural Products.
-
Pierce, C. G., et al. (2008). A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and their susceptibility testing. Nature Protocols.
-
Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy.[6][7]
-
Taff, H. T., et al. (2013). Mechanisms of Candida biofilm drug resistance. Future Microbiology.
Sources
- 1. JCDR - Biofilm, XTT reduction assay [jcdr.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of Etest, EUCAST, and CLSI Methods for Amphotericin B, Voriconazole, and Posaconazole against Clinically Relevant Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Six Antifungal Susceptibilities of 11 Candida Species Using the VITEK2 AST–YS08 Card and Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fusapyrone
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities you handle, including their safe and responsible disposal. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of fusapyrone, a broad-spectrum antifungal metabolite. By adhering to these procedures, you not only ensure a safe laboratory environment but also contribute to the broader principles of environmental stewardship and scientific responsibility.
Understanding Fusapyrone: A Profile
Fusapyrone is a naturally occurring α-pyrone produced by various Fusarium species.[1] Its potent antifungal properties make it a valuable compound in research, particularly in the development of new therapeutic agents and crop protection strategies.[2][3] However, as with any biologically active molecule, its ultimate disposal requires careful consideration to mitigate potential environmental and health impacts.
Table 1: Key Properties of Fusapyrone
| Property | Value | Source |
| CAS Number | 156856-31-4 | |
| Molecular Formula | C₃₄H₅₄O₉ | |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Poorly soluble in water. | |
| Known Hazards | Not classified as hazardous under GHS. However, as a bioactive compound, it should be handled with care. |
The causality behind a stringent disposal protocol for a seemingly non-hazardous compound lies in its bioactivity. The very properties that make fusapyrone an effective antifungal mean it could have unintended effects on non-target organisms if released into the environment. The improper disposal of antimicrobial compounds is a contributing factor to environmental pollution and the rise of antimicrobial resistance.[4]
The Disposal Workflow: A Decision-Making Framework
The following diagram outlines the decision-making process for the disposal of fusapyrone waste. This workflow is designed to ensure that each form of waste is handled in a manner that is safe, compliant, and environmentally conscious.
Caption: Decision workflow for the proper disposal of various forms of fusapyrone waste.
Step-by-Step Disposal Protocols
The following protocols provide detailed instructions for each type of fusapyrone waste identified in the workflow. These procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific policies and local regulations.
Unused or Expired Solid Fusapyrone
Solid fusapyrone, whether in its original packaging or as a synthesized powder, must be treated as chemical waste.
Protocol:
-
Container: Place the original vial or a securely sealed container with the solid fusapyrone into a larger, designated hazardous waste container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the chemical name ("Fusapyrone"), and the approximate quantity.
-
Storage: Store the container in a designated satellite accumulation area for chemical waste, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
Fusapyrone in Organic Solvents
Solutions of fusapyrone in organic solvents (e.g., DMSO, ethanol, methanol) are to be treated as flammable and toxic chemical waste.
Protocol:
-
Container: Collect the waste solution in a chemically compatible container with a secure screw-top cap. Do not overfill the container; leave at least 10% headspace for vapor expansion.
-
Labeling: Label the container with "Hazardous Waste," the names of all chemical constituents (e.g., "Fusapyrone, DMSO"), and their approximate percentages.
-
Segregation: Store the container in a designated area for flammable liquid waste, segregated from oxidizers and corrosive materials.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.
Aqueous Solutions Containing Fusapyrone
Due to fusapyrone's poor water solubility, aqueous solutions are likely to contain very low concentrations. However, the antifungal properties of the compound warrant a cautious approach.
Protocol:
-
Assessment: Consult your institution's EHS guidelines and local regulations regarding the drain disposal of non-hazardous, biologically active compounds. In the absence of specific guidance, err on the side of caution and treat it as chemical waste.
-
High Concentration/Regulated: If drain disposal is not permitted or if the concentration is significant, collect the aqueous waste in a sealed, labeled container for hazardous waste.
-
Low Concentration/Permitted: If permitted by local regulations for very dilute, non-hazardous solutions, you may proceed with drain disposal. Dilute the solution with at least 20 parts water and pour it down the drain, followed by a thorough flushing with cold water for several minutes. This should only be done if you have explicit approval from your EHS department.
-
Disposal: For collected aqueous waste, arrange for pickup by your institution's hazardous waste service.
Contaminated Labware and Personal Protective Equipment (PPE)
Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with fusapyrone should be disposed of as solid chemical waste.
Protocol:
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container. This container should be separate from regular trash and biohazardous waste.
-
Storage: Keep the container sealed when not in use and store it in your laboratory's satellite accumulation area.
-
Disposal: Once the container is full, arrange for its collection and disposal by your institution's hazardous waste management program.
Scientific Justification and Best Practices
-
Precautionary Principle: In the absence of comprehensive ecotoxicological data for fusapyrone, the precautionary principle dictates that we assume it may have adverse environmental effects and, therefore, prevent its release.
-
Segregation of Waste: Keeping different waste streams separate is crucial to prevent unintended chemical reactions and to ensure that each type of waste is disposed of in the most appropriate and cost-effective manner.
-
Labeling and Documentation: Accurate labeling is a cornerstone of safe laboratory practice and is required by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
Consult Local Regulations: Waste disposal regulations can vary significantly by location. Always consult your institution's EHS office for guidance specific to your facility.
By implementing these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]
-
Nyagah, D. M., Njagi, A., & Nyaga, M. N. (2020). Pharmaceutical waste: overview, management and impact of improper disposal. Journal of Pharmaceutical Research International, 32(30), 85-96. [Link]
- Kümmerer, K. (2009). Antibiotics in the aquatic environment–a review–part I. Chemosphere, 75(4), 417-434.
-
Altomare, C., Perrone, G., Zonno, M. C., Evidente, A., Peng, H., & Lu, Z. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum. Journal of Natural Products, 63(8), 1131-1135. [Link]
-
Hao, G., McCormick, S. P., & Vaughan, M. M. (2021). Resolving a Natural Product Cold Case: Elucidation of Fusapyrone Structure and Absolute Configuration and Demonstration of Their Fungal Biofilm Disrupting Properties. Journal of Organic Chemistry, 86(14), 9167-9186. [Link]
- Wollenberger, U., Kümmerer, K., & Knorr, A. (2000). Ecotoxicological evaluation of the anti-infective drug ciprofloxacin. Chemosphere, 40(7), 711-720.
-
University of California, Santa Cruz. (n.d.). Environmental Health & Safety: Hazardous Waste Management. Retrieved from [Link]
-
Petraretti, M., Siciliano, A., Carraturo, F., Cimmino, A., De Natale, A., Guida, M., ... & Masi, M. (2022). An Ecotoxicological Evaluation of Four Fungal Metabolites with Potential Application as Biocides for the Conservation of Cultural Heritage. Toxins, 14(6), 407. [Link]
-
Frontiers in Fungal Biology. (2024). Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens. Retrieved from [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2019). A Call to Action: An Evidence Review on Pharmaceutical Disposal in the Context of Antimicrobial Resistance in Canada. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]
- 3. Resolving a Natural Product Cold Case: Elucidation of Fusapyrone Structure and Absolute Configuration and Demonstration of Their Fungal Biofilm Disrupting Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Personal protective equipment for handling Fusapyrone
Content ID: SHLG-FUS-01 | Revision: 2.0 | Tier: High-Potency Bioactive
Part 1: Executive Safety Directives
STOP AND READ: Fusapyrone is a bioactive polyketide fungal metabolite. While some Safety Data Sheets (SDS) list generic precautions due to a lack of historical human toxicity data, recent pharmacological profiling suggests significant biological activity.
The Precautionary Principle applies: Treat Fusapyrone as a High Potency Active Pharmaceutical Ingredient (HPAPI) .
Critical Hazard Profile:
-
Inhalation Risk: High. As a lyophilized solid, Fusapyrone dust can be aerosolized. (Potential H330/H334).
-
Dermal Vector: High. Fusapyrone is frequently solubilized in DMSO (Dimethyl sulfoxide).[1] DMSO is a skin-penetrating solvent that will carry dissolved Fusapyrone directly into the bloodstream, bypassing the skin barrier.
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411).
Part 2: Personal Protective Equipment (PPE) Matrix
As a Senior Application Scientist, I do not recommend "standard" lab attire. The following protocol is designed to create a self-validating barrier system.
The "Double-Barrier" Dermal Protocol
Why: Single gloves often develop micro-tears. When handling DMSO-solvated Fusapyrone, a micro-tear is a direct route to systemic exposure.
| Zone | Equipment Spec | Scientific Rationale |
| Primary Hand | Nitrile (4 mil minimum) | Provides tactile sensitivity for weighing and pipetting. |
| Secondary Hand | Nitrile (Extended Cuff, 6-8 mil) | The outer layer acts as the sacrificial barrier against DMSO splashes. Must overlap the lab coat cuff. |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats absorb liquids. If DMSO/Fusapyrone spills on cotton, it holds the toxin against your skin. Tyvek repels it. |
| Respiratory | N95 or P100 Respirator | Mandatory when handling the dry powder outside a biosafety cabinet. |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient for liquid splashes involving penetrating solvents. |
Respiratory Logic
Fusapyrone is a solid polyketide. Static electricity can cause the powder to "jump" during weighing.
-
Primary Control: All weighing must occur inside a Chemical Fume Hood or Class II Biosafety Cabinet (BSC) .
-
Secondary Control: If a hood is unavailable (not recommended), a PAPR (Powered Air Purifying Respirator) is required.
Part 3: Operational Workflow & Logic
This workflow minimizes the "Chain of Exposure."
Phase 1: Receiving & Storage
-
Inspection: Upon receipt, inspect the vial for cracks before opening the outer packaging.
-
Thermal Equilibration: Fusapyrone is stored at -20°C . Allow the vial to warm to room temperature (approx. 20 mins) inside a desiccator before opening.
-
Causality: Opening a cold vial condenses atmospheric water into the powder. Water hydrolysis can degrade the pyrone ring structure, altering your experimental potency and creating unknown degradation byproducts.
-
Phase 2: Solubilization (The High-Risk Step)
Most protocols require dissolving Fusapyrone in DMSO or Methanol.
-
The DMSO Rule: Once dissolved in DMSO, the compound is transdermal .
-
Venting: Add solvent slowly down the side of the vial. Do not inject solvent directly onto the powder to avoid "puffing" (aerosol generation).
-
Aliquot Strategy: Do not store one large stock bottle. Aliquot immediately into single-use amber glass vials with Teflon-lined caps.
-
Self-Validating System: Single-use aliquots prevent repeated freeze-thaw cycles (preserving integrity) and minimize the number of times you open a "hot" container (safety).
-
Phase 3: Waste Disposal
Never pour Fusapyrone waste down the drain.
-
Solid Waste: Contaminated gloves, tips, and tubes go into a dedicated "Cytotoxic/Biohazardous" incineration bin.
-
Liquid Waste: Collect in a dedicated carboy labeled "Halogenated/Toxic Organic Waste."
Part 4: Visualizing the Safety Architecture
The following diagram illustrates the "Chain of Custody" for handling Fusapyrone, emphasizing the critical control points (CCPs) where exposure risk is highest.
Figure 1: Operational safety workflow for Fusapyrone, highlighting the critical transition from solid state to high-risk DMSO solution.
Part 5: References
-
Cayman Chemical. (2025).[2] Fusapyrone Safety Data Sheet (SDS). Retrieved from
-
Sigma-Aldrich. (2025). General Safety Data Sheet for Bioactive Fungal Metabolites (Fusarium spp.). Retrieved from
-
Altomare, C., et al. (2004).[1][3] "Structure-Activity Relationships of Derivatives of Fusapyrone." Journal of Agricultural and Food Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2025). Biosafety Considerations in Handling Medically Important Fungi. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
